Product packaging for 4-(2-Chloroethoxy)butanoate(Cat. No.:)

4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059
M. Wt: 165.59 g/mol
InChI Key: NEBGLHHPFOZLEQ-UHFFFAOYSA-M
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Description

4-(2-Chloroethoxy)butanoate is a chemical ester compound characterized by the integration of a butanoate ester group and a 2-chloroethoxy chain. This structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The chloroethoxy moiety serves as a flexible linker, allowing researchers to incorporate the butanoate segment into more complex molecules. This functionality is particularly useful in the design and synthesis of prodrugs, where the compound can be used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), potentially enhancing their bioavailability or targeting specific physiological sites. The presence of both ether and ester linkages in a single molecule also makes it a candidate for studying structure-activity relationships and for developing novel polymers or specialty chemicals. This product is provided as a high-purity material for laboratory analysis and non-clinical investigations. It is intended for use by qualified laboratory and research professionals only. This compound is strictly for research use and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClO3- B15348059 4-(2-Chloroethoxy)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClO3-

Molecular Weight

165.59 g/mol

IUPAC Name

4-(2-chloroethoxy)butanoate

InChI

InChI=1S/C6H11ClO3/c7-3-5-10-4-1-2-6(8)9/h1-5H2,(H,8,9)/p-1

InChI Key

NEBGLHHPFOZLEQ-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])COCCCl

Origin of Product

United States

Foundational & Exploratory

"4-(2-Chloroethoxy)butanoate" chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-(2-Chloroethoxy)butanoate" is not well-documented in publicly available chemical literature. The information presented in this guide is based on established principles of organic chemistry and data from structurally similar compounds. All quantitative data are estimations and should be verified through experimental analysis.

Introduction

This compound is an organic molecule containing an ester, an ether, and an alkyl chloride functional group. Its structure suggests potential utility as a building block in organic synthesis, potentially as a precursor for more complex molecules in pharmaceutical or materials science research. The presence of a reactive chloroethyl group and a cleavable ester linkage makes it an interesting candidate for bifunctional modifications. This guide provides an overview of its predicted chemical properties, a general synthesis protocol, and a proposed workflow for its preparation and handling.

Chemical Properties

The chemical properties of this compound can be inferred from its constituent functional groups. The ester group will be susceptible to hydrolysis under acidic or basic conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alkyl chloride provides a reactive site for nucleophilic substitution reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl this compound, a common ester derivative. These values are estimations and should be used as a guideline for experimental design.

PropertyPredicted ValueMethod of Estimation
Molecular Formula C₈H₁₅ClO₃-
Molecular Weight 194.66 g/mol -
Boiling Point ~220-240 °CBased on similar esters and ethers
Density ~1.1 g/cm³Based on similar chlorinated esters
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.General solubility rules for esters
Appearance Colorless to pale yellow liquidTypical for small organic esters
Spectral Data (Predicted)

For structural elucidation and purity assessment, the following spectral characteristics are anticipated for ethyl this compound:

SpectroscopyPredicted Chemical Shifts / Signals
¹H NMR Triplet ~1.2 ppm (3H, -CH₂CH₃), Quartet ~4.1 ppm (2H, -CH₂CH₃), Triplet ~2.4 ppm (2H, -C(O)CH₂-), Triplet ~3.7 ppm (2H, -OCH₂CH₂Cl), Triplet ~3.6 ppm (2H, -OCH₂CH₂Cl), Multiplet ~2.0 ppm (2H, -CH₂CH₂CH₂-)
¹³C NMR ~14 ppm (-CH₂C H₃), ~60 ppm (-C H₂CH₃), ~173 ppm (-C (O)O-), ~30 ppm (-C(O)C H₂-), ~24 ppm (-CH₂C H₂CH₂-), ~68 ppm (-OC H₂CH₂-), ~70 ppm (-OC H₂CH₂Cl), ~42 ppm (-OCH₂C H₂Cl)
IR (Infrared) ~1735 cm⁻¹ (C=O, ester stretch), ~1100 cm⁻¹ (C-O, ether stretch), ~750 cm⁻¹ (C-Cl, alkyl halide stretch)

Experimental Protocols

The synthesis of this compound would likely proceed via the esterification of 4-(2-chloroethoxy)butanol with butanoyl chloride or butanoic acid. A more common approach, and the one detailed here, is the synthesis of an ester derivative, such as ethyl this compound, from the corresponding alcohol and carboxylic acid via Fischer esterification.

Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of ethyl this compound from 4-(2-chloroethoxy)butanol and an excess of ethanol in the presence of an acid catalyst.

Materials:

  • 4-(2-chloroethoxy)butanol

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(2-chloroethoxy)butanol (1.0 eq) and a significant excess of anhydrous ethanol (5-10 eq).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final ethyl this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl this compound.

Synthesis_Workflow Reactants Reactants: 4-(2-chloroethoxy)butanol Ethanol Sulfuric Acid Reaction Fischer Esterification (Reflux) Reactants->Reaction Mixing Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Cooling Purification Purification (Drying & Distillation) Workup->Purification Crude Product Product Pure Ethyl This compound Purification->Product

Caption: General workflow for the synthesis of ethyl this compound.

Potential Reactivity Pathways

This diagram illustrates the potential reactivity of the different functional groups within this compound.

Reactivity_Pathways Start This compound Ester Ester Group Start->Ester Ether Ether Linkage Start->Ether AlkylChloride Alkyl Chloride Start->AlkylChloride Hydrolysis Hydrolysis (Acid/Base) Ester->Hydrolysis Reacts via Cleavage Ether Cleavage (Strong Acid) Ether->Cleavage Reacts via Substitution Nucleophilic Substitution AlkylChloride->Substitution Reacts via

Caption: Potential reactivity pathways of this compound's functional groups.

"4-(2-Chloroethoxy)butanoate" molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Identifiers

The molecular structure of 4-(2-chloroethoxy)butanoate consists of a butanoate backbone with a 2-chloroethoxy group attached at the fourth carbon. The ester functional group can be formed with various alcohols, with the ethyl ester being a common example.

Chemical Structure of Ethyl this compound:

IdentifierValue
Molecular Formula C8H15ClO3
Molecular Weight 194.66 g/mol
Canonical SMILES CCOC(=O)CCCOCCCl
InChI InChI=1S/C8H15ClO3/c1-2-12-8(11)5-3-4-10-6-7-9/h2-7H2,1H3
InChIKey FZJNBCMFWFRZSY-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of ethyl this compound. These values are estimated based on the properties of structurally similar compounds and are intended to serve as a guideline for experimental work.

PropertyPredicted Value
Boiling Point 220-240 °C (at 760 mmHg)
Melting Point < 0 °C
Density 1.1 - 1.2 g/cm³
Solubility Soluble in most organic solvents; sparingly soluble in water.
Refractive Index ~1.45

Proposed Synthesis

A plausible two-step synthesis for alkyl 4-(2-chloroethoxy)butanoates is proposed, starting with the synthesis of the corresponding carboxylic acid followed by esterification.

Synthesis of 4-(2-Chloroethoxy)butanoic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Williamson ether synthesis.

Reaction Scheme:

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybutanoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 2.2 equivalents) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.

  • Ether Formation: To the resulting solution of the disodium salt, add 1-bromo-2-chloroethane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water.

  • Acidify the aqueous solution to a pH of ~2 using a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chloroethoxy)butanoic acid.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Esterification to this compound

The synthesized carboxylic acid can be converted to its corresponding ester via Fischer esterification. The following protocol describes the synthesis of the ethyl ester as an example.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-(2-chloroethoxy)butanoic acid (1 equivalent) with a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 equivalents).

  • Reaction Execution: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl this compound can be purified by fractional distillation under reduced pressure.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Start 4-Hydroxybutanoic Acid 1-Bromo-2-chloroethane Step1 Williamson Ether Synthesis Start->Step1 Intermediate 4-(2-Chloroethoxy)butanoic Acid Step1->Intermediate Step2 Fischer Esterification (with Ethanol) Intermediate->Step2 Product Ethyl this compound Step2->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed two-step synthesis workflow for ethyl this compound.

Logical Relationship of Reactants to Product

Logical_Relationship cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product 4_hydroxybutanoic_acid 4-Hydroxybutanoic Acid haloether 1-Bromo-2-chloroethane carboxylic_acid 4-(2-Chloroethoxy)butanoic Acid haloether->carboxylic_acid alcohol Ethanol final_ester Ethyl this compound alcohol->final_ester carboxylic_acid->final_ester Esterification

Caption: Logical flow from reactants to the final ester product.

Safety Information

As specific toxicity data for this compound is unavailable, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Refer to the safety data sheets (SDS) of all starting materials and reagents used in the synthesis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, predicted properties, and a feasible synthetic route for this compound. The proposed experimental protocols for the synthesis of the precursor carboxylic acid and its subsequent esterification offer a solid foundation for researchers to produce this compound for further investigation. The included visualizations of the synthetic workflow and logical relationships provide a clear and concise summary of the chemical transformations. While the lack of published experimental data necessitates a predictive approach, this guide serves as a critical starting point for the scientific exploration of this novel molecule and its potential applications.

"4-(2-Chloroethoxy)butanoate" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(2-Chloroethoxy)butanoate, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to the limited direct literature on this specific ester, this guide outlines a probable synthetic route based on established chemical reactions.

Chemical Identifiers and Properties

Table 1: Estimated Physicochemical Properties of Ethyl this compound

PropertyEstimated ValueNotes
Molecular Formula C8H15ClO3
Molecular Weight 194.66 g/mol
Appearance Colorless to pale yellow liquidBased on similar esters.
Boiling Point > 200 °CEstimated based on related structures.
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.Typical for esters of this size.

Synthesis of Ethyl this compound

A plausible and common method for the synthesis of Ethyl this compound is through the Fischer esterification of 4-(2-chloroethoxy)butanoic acid with ethanol in the presence of an acid catalyst.[1][2]

2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Synthesis of 4-(2-chloroethoxy)butanoic acid: This intermediate can be prepared from γ-butyrolactone and 2-chloroethanol.

  • Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol to yield the final product.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-chloroethoxy)butanoic acid

  • Materials: γ-Butyrolactone, 2-chloroethanol, sodium hydride (NaH), dry tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) to dry THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir for 30 minutes at 0 °C after the addition is complete.

    • To this solution, add γ-butyrolactone (1.0 equivalent) dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

    • Acidify the aqueous solution with 1 M HCl to a pH of ~2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethoxy)butanoic acid. The crude product may be purified by column chromatography or distillation if necessary.

Step 2: Fischer Esterification to Ethyl this compound [1][2]

  • Materials: 4-(2-chloroethoxy)butanoic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve the crude 4-(2-chloroethoxy)butanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

    • To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux for 3-5 hours. The progress of the esterification can be monitored by TLC.[3]

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acidic catalyst, followed by a brine wash (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl this compound.

    • The final product can be purified by fractional distillation under reduced pressure.

Workflow and Pathway Diagrams

3.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Ethyl this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Esterification start1 Reactants: γ-Butyrolactone, 2-Chloroethanol, NaH reaction1 Ring Opening/ Etherification start1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude 4-(2-chloroethoxy)butanoic acid workup1->intermediate reaction2 Fischer Esterification intermediate->reaction2 start2 Reactants: Ethanol, H₂SO₄ start2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification Fractional Distillation workup2->purification product Pure Ethyl this compound purification->product

Caption: Synthetic workflow for Ethyl this compound.

3.2. Fischer Esterification Mechanism

The following diagram details the key steps in the Fischer esterification mechanism.[2]

Fischer_Esterification cluster_mechanism Fischer Esterification Mechanism p1 Protonation of Carbonyl Oxygen p2 Nucleophilic Attack by Alcohol p1->p2 Activates Carbonyl p3 Proton Transfer p2->p3 p4 Elimination of Water p3->p4 Forms Good Leaving Group p5 Deprotonation p4->p5 p5->p1 Catalyst Regeneration end_product Ester + Water p5->end_product start Carboxylic Acid + Alcohol start->p1

Caption: Mechanism of Fischer Esterification.

References

Spectral Data for 4-(2-Chloroethoxy)butanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive spectral analysis is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and purity. This technical guide presents a detailed examination of the spectral data for the compound 4-(2-Chloroethoxy)butanoate. The following sections provide tabulated nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The structural elucidation of this compound was conducted using a suite of spectroscopic techniques. The data presented in the following tables provides a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
Data not availableData not available
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
Data not availableData not available
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Fragment Assignment
Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Data not available.

Infrared (IR) Spectroscopy: Data not available.

Mass Spectrometry (MS): Data not available.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting spectral data follows a logical progression, from sample preparation to final structural elucidation. The following diagram illustrates this general workflow.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation NMR_Acq NMR Acquisition Sample_Prep->NMR_Acq Instrumental Analysis IR_Acq IR Acquisition Sample_Prep->IR_Acq Instrumental Analysis MS_Acq MS Acquisition Sample_Prep->MS_Acq Instrumental Analysis NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc IR_Proc IR Data Processing IR_Acq->IR_Proc MS_Proc MS Data Processing MS_Acq->MS_Proc Spectral_Interpretation Spectral Interpretation NMR_Proc->Spectral_Interpretation IR_Proc->Spectral_Interpretation MS_Proc->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: A generalized workflow for chemical compound analysis using spectroscopic methods.

Disclaimer: The spectral data and experimental protocols for "this compound" are not currently available in the public databases searched. The tables and protocols are placeholders to illustrate the structure of a comprehensive technical guide. Further experimental work would be required to generate and report this specific data.

An In-depth Technical Guide to the Physicochemical Properties of Chloroethoxy Alkyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a detailed overview of the available physicochemical data for esters of butanoic acid containing a chloroethoxy moiety. Due to the limited availability of experimental data for the specific compound 4-(2-Chloroethoxy)butanoate, this guide presents information on structurally similar compounds to provide estimated characteristics. Furthermore, this guide outlines general experimental protocols for the determination of key physical properties and proposes a synthetic route for ethyl this compound, which is essential for researchers aiming to study this compound.

Introduction

Esters containing haloalkoxy functionalities are of interest in various fields of chemical research, including medicinal chemistry and materials science. Their unique combination of functional groups can impart specific physical and biological properties. This guide focuses on the physical characteristics of such compounds, with a primary interest in this compound. In the absence of direct experimental data for this specific molecule, we will extrapolate from closely related analogs.

Physicochemical Data of Structurally Related Compounds

To provide a reasonable estimation of the physical properties of this compound, data for structurally analogous compounds are summarized below. These include esters of butanoic acid with different chloro-substitutions.

PropertyMethyl 4-chlorobutanoateEthyl 4-(4-chloro-2-methylphenoxy)butyrateMethyl 4-(2,4-dichlorophenoxy)butanoate
Molecular Formula C₅H₉ClO₂[1]C₁₃H₁₇ClO₃[2]C₁₁H₁₂Cl₂O₃[3]
Molecular Weight 136.58 g/mol [1]256.729 g/mol [2]263.117 g/mol [3]
Boiling Point Not available355 °C at 760 mmHg[2]Not available
Melting Point Not available-0.9 °C[2]Not available
Density Not available1.127 g/cm³[2]Not available
Refractive Index Not available1.5080-1.5120[2]Not available
Water Solubility Not available10.01 mg/L[2]Not available
Flash Point Not available137.4 °C[2]Not available

Proposed Synthesis of Ethyl this compound

For researchers interested in studying this compound, a plausible synthetic route would be the Williamson ether synthesis. This would involve the reaction of an alkyl 4-hydroxybutanoate with a suitable chloro-alkane. A proposed reaction is outlined below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_4_hydroxybutanoate Ethyl 4-hydroxybutanoate Product Ethyl this compound Ethyl_4_hydroxybutanoate->Product 1_bromo_2_chloroethane 1-bromo-2-chloroethane 1_bromo_2_chloroethane->Product Base Base (e.g., NaH) Base->Product Solvent Aprotic Solvent (e.g., THF) Solvent->Product Salt NaBr Product->Salt +

Caption: Proposed synthesis of ethyl this compound.

Experimental Protocols for Physical Characterization

For a novel compound such as ethyl this compound, the following standard experimental protocols can be employed to determine its key physical characteristics.

Determination of Boiling Point

The boiling point of a liquid can be determined using distillation.

  • Apparatus Setup: A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is heated gently.

    • The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

  • Note: For small sample sizes, a micro-boiling point determination method can be used.

Determination of Density
  • Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance are required.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, and any excess is removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index
  • Apparatus: A refractometer (e.g., an Abbé refractometer) is used.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

The workflow for the characterization of a newly synthesized liquid ester is depicted below.

G Start Synthesized Liquid Ester Purification Purification (e.g., Distillation) Start->Purification Boiling_Point Boiling Point Determination Purification->Boiling_Point Density Density Measurement Purification->Density Refractive_Index Refractive Index Measurement Purification->Refractive_Index Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy End Characterized Compound Boiling_Point->End Density->End Refractive_Index->End Spectroscopy->End

Caption: Workflow for the physical characterization of a liquid ester.

Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature regarding the specific signaling pathways or biological activities of this compound. Research into these aspects would require the initial synthesis and purification of the compound, followed by in vitro and in vivo screening assays.

Conclusion

References

Unlocking Potential: A Technical Guide to the Research Applications of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloroethoxy)butanoate is a bifunctional molecule that, while not extensively documented in current literature, presents significant potential as a versatile building block and therapeutic agent. Its structure, combining a butanoate ester with a reactive chloroethoxy group, suggests a range of applications in drug delivery, medicinal chemistry, and materials science. This document provides a comprehensive overview of its potential synthesis, physicochemical properties, and prospective research applications, including detailed hypothetical experimental protocols and conceptual signaling pathways.

Introduction

The quest for novel molecular entities with tailored functionalities is a cornerstone of modern chemical and pharmaceutical research. This compound emerges as a molecule of interest due to its inherent dual reactivity. The ester moiety can be designed for enzymatic or hydrolytic cleavage, a desirable characteristic for prodrug design. Simultaneously, the terminal chloroethyl group offers a reactive site for covalent modification of biomolecules or for use as an alkylating agent. This guide explores the untapped potential of this compound, providing a theoretical framework for its synthesis and application.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is scarce, its properties can be inferred from analogous compounds.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point ~200-220 °C (estimated)
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF); limited solubility in water (predicted)
LogP ~1.5 (estimated)
Proposed Synthesis: Fischer Esterification

A straightforward and well-established method for the synthesis of this compound is the Fischer esterification of butanoic acid with 2-chloroethanol in the presence of an acid catalyst.[1][2][3]

Reaction:

Butanoic Acid + 2-Chloroethanol ⇌ this compound + Water

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butanoic acid (1.0 eq) and 2-chloroethanol (1.2 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Butanoic Acid + 2-Chloroethanol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Add Reflux Reflux (4-6h) Catalyst->Reflux Dilution Dilute with Diethyl Ether Reflux->Dilution Wash1 Wash with NaHCO₃ (aq) Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over Na₂SO₄ Wash2->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure this compound Distillation->Product

Figure 1: Workflow for the synthesis and purification of this compound.

Potential Research Applications

The bifunctional nature of this compound opens up several avenues for research, particularly in drug development.

As a Covalent Binder and Alkylating Agent

The chloroethyl group can act as an electrophile, enabling the molecule to covalently bind to nucleophilic residues on proteins, such as cysteine, histidine, or lysine. This property is the basis for the activity of many alkylating chemotherapeutic agents that target DNA.[4][5]

Potential Applications:

  • Enzyme Inhibition: Design of irreversible inhibitors for enzymes with a nucleophilic residue in their active site.

  • Targeted Covalent Ligands: Development of probes for identifying and validating novel drug targets.

  • Anticancer Agents: Exploration as a simple alkylating agent, with the butanoate ester potentially influencing cell permeability and metabolic stability.

Proposed Signaling Pathway for Covalent Inhibition:

G Molecule This compound Target Target Protein (e.g., Enzyme) Molecule->Target Non-covalent binding Covalent_Complex Covalent Adduct (Inhibition) Molecule->Covalent_Complex SN2 Attack Nucleophile Nucleophilic Residue (e.g., Cys-SH) Target->Nucleophile Target->Covalent_Complex Nucleophile->Covalent_Complex

Figure 2: Covalent modification of a target protein by this compound.
As a Building Block for Prodrugs and Linkers

The ester linkage in this compound can be susceptible to hydrolysis by esterase enzymes, which are abundant in the body. This allows for the potential design of prodrugs where the butanoate moiety masks a pharmacologically active molecule. Furthermore, the chloroethoxy group can serve as a reactive handle to attach this cleavable linker to a targeting moiety, such as in an Antibody-Drug Conjugate (ADC).

Potential Applications:

  • Prodrug Development: The butanoate ester could be replaced with a drug containing a hydroxyl group, which is released upon esterase cleavage.

  • Linker for Bioconjugation: The chloroethoxy group can be used to attach the molecule to antibodies or other targeting ligands, creating a system for targeted drug delivery. The subsequent cleavage of the ester would release the payload at the target site.

Experimental Protocol: Evaluation of Esterase-Mediated Hydrolysis

  • Incubation: Incubate this compound (at a final concentration of 10 µM) in human liver S9 fractions (1 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolysis product (4-hydroxybutanoate and 2-chloroethanol).

  • Data Analysis: The rate of hydrolysis and the half-life of the compound are calculated.

Logical Relationship for a Prodrug Concept:

G Prodrug Targeting Moiety-Linker-Drug (this compound as part of linker) Systemic_Circulation Systemic Circulation (Inactive) Prodrug->Systemic_Circulation Target_Cell Target Cell Systemic_Circulation->Target_Cell Targeting Esterase Esterase Cleavage Target_Cell->Esterase Active_Drug Active Drug Release Esterase->Active_Drug Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect

Figure 3: Conceptual pathway for a targeted prodrug utilizing a cleavable ester linker.

Conclusion

This compound, while not a widely studied molecule, holds considerable promise for a variety of research applications. Its straightforward synthesis and bifunctional nature make it an attractive candidate for the development of novel covalent inhibitors, prodrugs, and bioconjugation linkers. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the potential of this versatile chemical entity. Further investigation into its reactivity, metabolic stability, and biological activity is warranted to fully unlock its therapeutic and scientific potential.

References

An In-depth Technical Guide to 4-(2-Chloroethoxy)butanoate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the synthesis, and theoretical history of the novel compound, 4-(2-Chloroethoxy)butanoate. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualization of the synthetic workflow is presented using Graphviz.

Introduction and Hypothetical Discovery

This compound is a halogenated ester that, to date, has not been extensively characterized in scientific literature. Its discovery is not formally documented, and as such, this guide presents a theoretical pathway to its synthesis based on established principles of organic chemistry. The compound is of interest due to its potential as a versatile intermediate in organic synthesis, particularly for the introduction of a chloroethoxybutyl moiety into larger molecules.

The logical "discovery" of this compound would likely arise from research focused on creating novel building blocks for pharmaceuticals or agrochemicals. The presence of both an ether linkage and a chloro-functional group suggests potential for further modification and derivatization. It is hypothesized that researchers investigating the esterification of halogenated alcohols would synthesize this compound from its corresponding alcohol, 4-(2-Chloroethoxy)-1-butanol, a known compound with CAS number 78925-47-0.[1][2]

Physicochemical Properties of Reactants

Successful synthesis of this compound is dependent on understanding the properties of its precursors. The following tables summarize the key quantitative data for the primary reactants: 4-(2-Chloroethoxy)-1-butanol and butanoic acid.

Table 1: Properties of 4-(2-Chloroethoxy)-1-butanol [1]

PropertyValue
CAS Number 78925-47-0
Molecular Formula C6H13ClO2
Molecular Weight 152.62 g/mol
IUPAC Name 4-(2-chloroethoxy)butan-1-ol
Boiling Point (Predicted) 234.5 °C at 760 mmHg
Density (Predicted) 1.075 g/cm³
pKa (Predicted) 14.68

Table 2: Properties of Butanoic Acid

PropertyValue
CAS Number 107-92-6
Molecular Formula C4H8O2
Molecular Weight 88.11 g/mol
IUPAC Name Butanoic acid
Boiling Point 163.5 °C
Density 0.96 g/cm³
pKa 4.82

Experimental Protocol: Synthesis of this compound

The proposed synthesis of this compound is achieved via Fischer-Speier esterification of 4-(2-Chloroethoxy)-1-butanol with butanoic acid, using a strong acid catalyst.[3][4][5][6][7]

Materials:

  • 4-(2-Chloroethoxy)-1-butanol (1.0 eq)

  • Butanoic acid (1.2 eq)

  • Concentrated sulfuric acid (0.1 eq)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-(2-Chloroethoxy)-1-butanol (1.0 eq), butanoic acid (1.2 eq), and toluene.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture.

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.[3]

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 4-(2-Chloroethoxy)-1-butanol Butanoic Acid Sulfuric Acid (catalyst) Toluene (solvent) Reaction_Setup Reaction Setup in Round-Bottom Flask Reactants->Reaction_Setup Reflux Reflux with Dean-Stark Trap Reaction_Setup->Reflux Workup Aqueous Workup: Neutralization & Washing Reflux->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification: Solvent Removal & Vacuum Distillation Drying->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Conclusion and Future Directions

While the discovery and history of this compound are not formally documented, its synthesis is readily achievable through standard esterification protocols. The detailed methodology provided in this guide offers a clear pathway for its preparation and purification. The physicochemical properties of its precursors have been tabulated to aid in experimental design.

Future research should focus on the formal synthesis and characterization of this compound, including spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity. Furthermore, investigation into its reactivity and potential applications as a synthetic intermediate in various fields of chemistry would be a valuable contribution to the scientific community. The presence of the chloro-functional group opens up possibilities for nucleophilic substitution reactions, making it a potentially useful building block in the synthesis of more complex molecules.

References

Synthesis of 4-(2-Chloroethoxy)butanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining 4-(2-Chloroethoxy)butanoate, a chemical intermediate of interest in pharmaceutical and materials science research. The document details two primary synthetic strategies: the acid-catalyzed ring-opening of γ-butyrolactone and the Williamson ether synthesis starting from a 4-hydroxybutanoate derivative. Each method is presented with proposed starting materials, and this guide is intended to serve as a foundational resource for laboratory professionals.

Introduction

This compound is a bifunctional molecule containing both an ester and a chloroalkoxy group. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The presence of the reactive chloroethyl group allows for subsequent nucleophilic substitution reactions, while the butanoate ester provides a handle for hydrolysis or transesterification. This guide outlines the theoretical basis and plausible experimental approaches for the synthesis of this target compound.

Synthetic Pathways

Two principal retrosynthetic disconnections for this compound suggest two distinct forward synthesis strategies.

Pathway 1: Acid-Catalyzed Ring-Opening of γ-Butyrolactone

This approach utilizes the readily available and inexpensive starting material, γ-butyrolactone. The core of this synthesis is the acid-catalyzed nucleophilic attack of 2-chloroethanol on the carbonyl carbon of the lactone, leading to the formation of the desired ester.

Pathway 2: Williamson Ether Synthesis

This classic ether synthesis method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would commence with an alkyl 4-hydroxybutanoate, which is deprotonated to form an alkoxide. This intermediate then reacts with a suitable 2-chloroethyl halide to form the target ether linkage.

Starting Materials

The selection of starting materials is critical for the successful and efficient synthesis of this compound. The following table summarizes the key reactants for the two proposed pathways.

PathwayStarting Material 1Starting Material 2Reagents/Catalysts
1. Ring-Opening of γ-Butyrolactone γ-Butyrolactone2-ChloroethanolStrong acid catalyst (e.g., H₂SO₄, HCl, TsOH)
2. Williamson Ether Synthesis Alkyl 4-hydroxybutanoate1-Bromo-2-chloroethaneStrong base (e.g., NaH, KOtBu), Inert solvent

Experimental Protocols (Proposed)

Pathway 1: Acid-Catalyzed Ring-Opening of γ-Butyrolactone with 2-Chloroethanol

Objective: To synthesize this compound via the acid-catalyzed ring-opening of γ-butyrolactone.

Materials:

  • γ-Butyrolactone

  • 2-Chloroethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add γ-butyrolactone (1.0 eq) and an excess of 2-chloroethanol (3.0-5.0 eq).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

  • Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product may be purified by vacuum distillation or column chromatography to yield pure this compound.

Pathway 2: Williamson Ether Synthesis of Alkyl 4-Hydroxybutanoate with 1-Bromo-2-chloroethane

Objective: To synthesize an alkyl this compound via Williamson ether synthesis.

Materials:

  • Ethyl 4-hydroxybutanoate (or other alkyl ester)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 1-Bromo-2-chloroethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Syringe and septa

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add a suspension of sodium hydride (1.1 eq) in anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous THF to the NaH suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Slowly add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alkyl this compound.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes for this compound can be visualized using the following diagrams.

Synthesis_Pathway_1 gamma-Butyrolactone gamma-Butyrolactone Intermediate Protonated Carbonyl gamma-Butyrolactone->Intermediate Protonation 2-Chloroethanol 2-Chloroethanol Product This compound 2-Chloroethanol->Product Acid_Catalyst H+ Acid_Catalyst->Intermediate Intermediate->Product Nucleophilic Attack by 2-Chloroethanol

Caption: Pathway 1: Acid-Catalyzed Ring-Opening.

Synthesis_Pathway_2 Alkyl_4-hydroxybutanoate Alkyl_4-hydroxybutanoate Alkoxide Alkoxide Intermediate Alkyl_4-hydroxybutanoate->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product SN2 Reaction Bromo_chloro_ethane 1-Bromo-2-chloroethane Bromo_chloro_ethane->Product

Caption: Pathway 2: Williamson Ether Synthesis.

Conclusion

This technical guide has outlined two plausible and chemically sound strategies for the synthesis of this compound. The choice between the acid-catalyzed ring-opening of γ-butyrolactone and the Williamson ether synthesis will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The proposed experimental protocols provide a solid starting point for researchers to develop and optimize the synthesis of this valuable chemical intermediate. Further experimental validation is necessary to determine the optimal reaction conditions and to fully characterize the final product.

Methodological & Application

Application Notes and Protocols for 4-(2-Chloroethoxy)butanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ethyl 4-(2-chloroethoxy)butanoate, a bifunctional molecule with utility in pharmaceutical and organic synthesis. Due to the limited direct literature on this specific compound, this document outlines detailed protocols for its synthesis via analogous, well-established reactions, primarily the Williamson ether synthesis.

Introduction

Ethyl this compound is a versatile building block possessing two key reactive sites: an ester functionality and a terminal alkyl chloride. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The 2-chloroethoxy group can participate in nucleophilic substitution reactions, while the ester can be hydrolyzed, reduced, or transesterified. These characteristics make it an attractive scaffold for the introduction of linker moieties or pharmacophoric elements in drug discovery programs. The chloroethoxy moiety is a known structural component in various active pharmaceutical ingredients. For instance, the synthesis of the antihistamine Cetirizine involves the alkylation of a piperazine derivative with a chloroethoxy acetate derivative, highlighting the utility of this functional group in pharmaceutical manufacturing.[1]

Synthetic Protocols

The synthesis of ethyl this compound can be efficiently achieved through the Williamson ether synthesis. This classic and robust method involves the reaction of an alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Two primary retrosynthetic pathways are considered here.

Logical Workflow for Synthesis of Ethyl this compound

cluster_0 Retrosynthetic Analysis Target Ethyl this compound Precursor_A1 Ethyl 4-hydroxybutanoate Target->Precursor_A1 Route A Precursor_A2 1-bromo-2-chloroethane Target->Precursor_A2 Route A Precursor_B1 gamma-Butyrolactone Target->Precursor_B1 Route B Precursor_B2 Sodium 2-chloroethoxide Target->Precursor_B2 Route B

Caption: Retrosynthetic approaches to ethyl this compound.

Protocol 1: Williamson Ether Synthesis from Ethyl 4-hydroxybutanoate

This is the most direct approach, involving the O-alkylation of ethyl 4-hydroxybutanoate with a suitable 2-chloroethylating agent.

Reaction Scheme:

Experimental Workflow for Protocol 1

Start Start: Ethyl 4-hydroxybutanoate and 1-bromo-2-chloroethane Deprotonation Deprotonation: Add base (e.g., NaH) in an aprotic solvent (e.g., THF) under inert atmosphere (N2). Start->Deprotonation Alkylation Alkylation: Add 1-bromo-2-chloroethane dropwise at controlled temperature (e.g., 0 °C to rt). Deprotonation->Alkylation Reaction_Monitoring Reaction Monitoring: Monitor by TLC or GC-MS until starting material is consumed. Alkylation->Reaction_Monitoring Workup Aqueous Workup: Quench with water or saturated NH4Cl. Extract with an organic solvent (e.g., EtOAc). Reaction_Monitoring->Workup Purification Purification: Dry the organic layer (e.g., Na2SO4). Concentrate in vacuo. Purify by column chromatography. Workup->Purification End End Product: Ethyl this compound Purification->End

Caption: Step-by-step workflow for the synthesis via Protocol 1.

Materials:

  • Ethyl 4-hydroxybutanoate

  • 1-bromo-2-chloroethane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add a solution of ethyl 4-hydroxybutanoate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl this compound.

Protocol 2: Ring Opening of γ-Butyrolactone followed by Esterification

This alternative two-step protocol involves the ring-opening of γ-butyrolactone with a 2-chloroethoxide source, followed by esterification.

Reaction Scheme:

Experimental Workflow for Protocol 2

cluster_1 Step 1: Ring Opening cluster_2 Step 2: Esterification Start_1 Start: 2-Chloroethanol and Sodium Metal Alkoxide_Formation Alkoxide Formation: Generate sodium 2-chloroethoxide in situ. Start_1->Alkoxide_Formation Ring_Opening Ring Opening: Add γ-butyrolactone and heat. Alkoxide_Formation->Ring_Opening Intermediate_1 Intermediate: Sodium this compound Ring_Opening->Intermediate_1 Start_2 Start: Intermediate Salt Esterification Esterification: Acidify and react with ethanol under Fischer esterification conditions (e.g., H2SO4 catalyst). Start_2->Esterification Workup_2 Aqueous Workup and Extraction Esterification->Workup_2 Purification_2 Purification by Distillation or Column Chromatography Workup_2->Purification_2 End_2 End Product: Ethyl this compound Purification_2->End_2

Caption: Step-by-step workflow for the synthesis via Protocol 2.

Materials:

  • γ-Butyrolactone

  • 2-Chloroethanol

  • Sodium metal (Na)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Sodium this compound

  • In a flask equipped with a reflux condenser, carefully add sodium metal (1.0 equivalent) in small pieces to an excess of 2-chloroethanol under an inert atmosphere.

  • After the sodium has completely reacted to form sodium 2-chloroethoxide, add γ-butyrolactone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the mixture to room temperature. The resulting product is the sodium salt of the carboxylic acid.

Step 2: Fischer Esterification

  • Carefully neutralize the reaction mixture from Step 1 with concentrated H₂SO₄ at 0 °C.

  • Add an excess of absolute ethanol and a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude ester.

  • Purify by vacuum distillation or column chromatography.

Data Summary

The following table summarizes expected reaction parameters for the Williamson ether synthesis of alkoxybutanoates based on analogous reactions. Actual results for ethyl this compound may vary.

ParameterProtocol 1Notes
Reactants Ethyl 4-hydroxybutanoate, 1-bromo-2-chloroethane, NaHThe choice of base and solvent is crucial for optimal yield.
Solvent Anhydrous THFOther aprotic solvents like DMF can also be used.
Base Sodium Hydride (NaH)Other strong bases like potassium tert-butoxide can be employed.
Reaction Time 12-24 hoursDependent on temperature and reactivity of the alkyl halide.
Temperature 0 °C to room temperatureHigher temperatures may lead to elimination side products.
Typical Yield 60-80%Yields are highly dependent on purification methods.
Purification Flash Column ChromatographyGradient elution with hexanes/ethyl acetate is typically effective.

Applications in Drug Development

The dual functionality of ethyl this compound makes it a valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates.

  • Linker Chemistry: The butanoate chain can act as a flexible linker to connect a pharmacophore to another functional group, such as a targeting moiety or a solubilizing group. The terminal chloride allows for facile attachment to nucleophilic groups like amines, thiols, or phenols present on the target molecule.

  • Prodrug Synthesis: The ester functionality can be designed as a prodrug that is cleaved in vivo to release an active carboxylic acid. The chloroethoxy tail can be further functionalized to modulate the pharmacokinetic properties of the molecule.

  • Scaffold for Library Synthesis: The two reactive handles allow for the rapid generation of a library of compounds for screening. For example, the chloride can be displaced by a variety of nucleophiles, and the ester can be converted to a range of amides or other derivatives.

The 2-chloroethoxy group itself is a key component in several pharmaceuticals, where it often serves as a reactive handle for the final steps of a synthesis.[2] Its incorporation into a butanoate scaffold provides a readily available building block for exploring new chemical space in drug discovery.

Signaling Pathway Diagram Example (Hypothetical)

Drug_Candidate Drug Candidate (derived from this compound) Target_Protein Target Protein Drug_Candidate->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Blocks Activation Cellular_Response Therapeutic Cellular Response Downstream_Effector->Cellular_Response Leads to

Caption: Hypothetical signaling pathway modulation by a drug candidate.

References

Application Notes and Protocols for 4-(2-Chloroethoxy)butanoate: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical Properties and Synthesis

A comprehensive search of chemical databases and scientific literature did not yield specific experimental data for 4-(2-Chloroethoxy)butanoate. However, its properties can be inferred from analogous compounds. It is expected to be a liquid at room temperature with limited water solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
Boiling Point Estimated 200-220 °C
Density Estimated 1.1-1.2 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water.

The synthesis of this compound can be envisioned through several synthetic routes. One plausible method involves the esterification of 4-hydroxybutanoic acid with 1-bromo-2-chloroethane followed by conversion of the resulting alcohol to the butanoate ester, or directly by reacting a salt of 4-hydroxybutanoic acid with a suitable chloroethoxy electrophile. A more direct approach would be the reaction of γ-butyrolactone with a chloroethoxy-containing nucleophile or the esterification of 4-chlorobutanoic acid with 2-chloroethanol.

Potential Applications in Organic Synthesis

Given its structure, this compound can be proposed as a versatile reagent in several types of organic reactions.

Synthesis of Novel Ethers via Nucleophilic Substitution

The primary application of this compound would likely be in the synthesis of more complex molecules through nucleophilic substitution at the carbon bearing the chlorine atom.

Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of a suitable nucleophile (e.g., a phenol, thiol, or amine) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile), add a base (e.g., K₂CO₃, NaH, or Et₃N) and stir for 15-30 minutes at room temperature.

  • Addition of Reagent: Add 1.0-1.2 equivalents of this compound to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 2: Hypothetical Nucleophilic Substitution Reactions and Products

NucleophileProductPotential Application
PhenolAryl ether derivativePharmaceutical synthesis
ThiophenolThioether derivativeMaterial science
AnilineSecondary amine derivativeAgrochemical development
Sodium azideAzide derivativeClick chemistry precursor
Precursor for Phase-Transfer Catalysts

The chloroethoxy moiety can be used to quaternize tertiary amines, leading to the formation of quaternary ammonium salts. These salts, bearing a butanoate ester group, could be investigated as novel phase-transfer catalysts.

Elaboration of the Ester Functionality

The butanoate ester can be hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to generate different ester derivatives. The carboxylic acid can then be coupled with amines to form amides.

Workflow for Functional Group Transformation

G Functional Group Interconversion of this compound A This compound B 4-(2-Substituted-ethoxy)butanoate A->B Nucleophilic Substitution (Nu⁻) C 4-(2-Chloroethoxy)butanoic acid A->C Hydrolysis (H₂O, H⁺/OH⁻) D 4-(2-Chloroethoxy)butanamide C->D Amide Coupling (R₂NH, Coupling agent)

Caption: Potential synthetic transformations of this compound.

Potential Applications in Drug Development

Bifunctional molecules are of significant interest in drug discovery, often used as linkers in prodrugs or as scaffolds for building more complex bioactive molecules. The chloroethoxybutanoate moiety could be incorporated into larger molecules to modulate their pharmacokinetic properties, such as solubility and membrane permeability.

Signaling Pathway Hypothesis

While no specific biological activity has been reported for this compound, if incorporated into a pharmacologically active scaffold, it could influence the parent molecule's interaction with biological targets. For instance, the ether linkage and the ester group could form hydrogen bonds with amino acid residues in an enzyme's active site.

G Hypothetical Drug-Target Interaction cluster_0 Enzyme Active Site Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Drug_Molecule Bioactive Scaffold -O-(CH₂)₂-O-(CH₂)₃-COOR Drug_Molecule->Amino Acid 1 H-bond (Ether) Drug_Molecule->Amino Acid 2 H-bond (Ester)

Application Notes and Protocols for the Quantification of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methodologies for the quantification of 4-(2-Chloroethoxy)butanoate, a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. The protocols detailed below are based on established analytical techniques for structurally similar compounds and are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a reactive alkylating agent that may arise as an impurity in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential for direct DNA interaction, it is classified as a potential genotoxic impurity. Regulatory bodies mandate strict control and monitoring of such impurities in pharmaceutical products. This document outlines recommended analytical approaches for the sensitive and selective quantification of this compound at trace levels.

The primary analytical techniques suitable for the determination of volatile and semi-volatile GTIs like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the high sensitivity and selectivity required to meet the stringent regulatory limits for GTIs, often in the parts-per-million (ppm) range relative to the API.

Analytical Approaches

The choice of analytical methodology is contingent on the physicochemical properties of the analyte and the matrix in which it is being quantified. For a compound like this compound, both GC-MS and LC-MS/MS present viable options.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis. This technique provides excellent separation efficiency and, when coupled with a mass spectrometer, offers high sensitivity and specificity. Derivatization may be employed to improve chromatographic behavior and detection limits.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile analytes or complex matrices, LC-MS/MS is a powerful alternative. It minimizes sample preparation and can be highly selective through the use of Multiple Reaction Monitoring (MRM).

Experimental Protocols

The following are detailed protocols for the quantification of this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the determination of this compound in a drug substance.

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Add 5 mL of a suitable organic solvent (e.g., Dichloromethane, >99.8% purity) and sonicate for 10 minutes to dissolve the sample.[1]

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.[1]

  • Mass Spectrometer: Agilent 5975 or equivalent.[1]

  • Column: J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.[2]

  • Injector Temperature: 220 °C.[1]

  • Injection Mode: Split (75:1).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[1]

    • Ramp: 15 °C/min to 250 °C.[1]

    • Hold at 250 °C for 5 minutes.[1]

  • MS Interface Temperature: 250 °C.[1]

  • MS Source Temperature: 150 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: To be determined from the mass spectrum of a this compound standard. Based on structurally similar compounds, characteristic fragment ions would be selected for quantification and confirmation.[1]

3. Calibration:

Prepare a series of calibration standards of this compound in the chosen solvent at concentrations bracketing the expected sample concentration (e.g., 0.1 ppm to 10 ppm). Analyze these standards under the same GC-MS conditions to construct a calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in drug substances where GC-MS may not be optimal.

1. Sample Preparation:

  • Accurately weigh 50 mg of the drug substance into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[3]

  • Mass Spectrometer: Waters Micromass Quattro Premier XE (MS/MS) or equivalent.[3]

  • Column: Zorbax SB-C8 (100 mm x 4.6 mm, 3.5 µm) or similar reversed-phase column.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 30 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.[3]

  • Source Temperature: 325 °C.[3]

  • Nebulizer Pressure: 40 psi.[3]

  • Capillary Voltage: 4000 V.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]+ or another suitable adduct would be selected, and its most intense fragment ions would be used for quantification and confirmation.

Data Presentation

The following tables summarize typical quantitative data for the analysis of related genotoxic impurities, which can serve as a benchmark for the expected performance of the methods for this compound.

Table 1: Performance Data for LC-ICP-MS Method for 4-chloro-1-butanol [4]

ParameterValue
Linearity Range0.5 - 50 ppm (µg/g API)
Correlation Coefficient (R²)0.9994
Limit of Detection (LOD)0.2 ppm
Limit of Quantification (LOQ)0.5 ppm
Accuracy (% Recovery)95.1 - 114.7%
Precision (RSD)6.2%

Table 2: Performance Data for LC-MS/MS Method for 4-Chloro-1-Hydroxy Butane Sulfonic Acid Sodium Salt [5]

ParameterValue
Linearity Range0.5 - 1.5 ppm
Correlation Coefficient (R²)0.996
Limit of Detection (LOD)0.17 ppm
Limit of Quantification (LOQ)0.5 ppm
Accuracy (% Recovery)94.2 - 98.4%

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound as a genotoxic impurity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Weigh API Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into GC/LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: General workflow for the quantification of this compound.

This diagram outlines the key stages from sample preparation through to data analysis and reporting, providing a clear visual representation of the entire analytical process.

References

Application Notes and Protocols for the Purification of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Chloroethoxy)butanoate, a key intermediate in various synthetic applications. The following sections outline standard laboratory techniques for the removal of common impurities, including unreacted starting materials, acidic byproducts, and residual solvents.

Overview of Purification Strategies

The purification of this compound, an ester, typically involves a multi-step approach to ensure high purity. The most common impurities are residual butanoic acid and 2-chloroethanol from the esterification reaction, as well as any acid catalyst used. The general purification workflow involves an initial wash to remove water-soluble impurities, a drying step to remove residual water, and a final purification step by either distillation or column chromatography to isolate the pure ester.

Purification_Workflow cluster_workflow Purification Workflow for this compound crude_product Crude this compound washing Aqueous Wash (Neutralization & Extraction) crude_product->washing drying Drying of Organic Phase washing->drying purification Final Purification drying->purification pure_product Pure this compound purification->pure_product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Distillation

This protocol is suitable for large-scale purification where the primary impurities are acidic and water-soluble.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus (including a condenser, receiving flask, and thermometer)

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Aqueous Wash:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate. The aqueous layer (bottom) contains the salts of acidic impurities.

    • Drain and discard the aqueous layer.

    • Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.

    • Separate and discard the aqueous layer.

  • Drying the Organic Phase:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ester. Swirl the flask until the drying agent no longer clumps together, indicating that all the water has been absorbed.

    • Filter the mixture through a fluted filter paper or a cotton plug into a dry round-bottom flask suitable for distillation.

  • Distillation:

    • Assemble the distillation apparatus. Ensure all glassware is dry.

    • Add a few boiling chips to the round-bottom flask containing the dried ester.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point. Based on structurally similar compounds like ethyl 4-chlorobutanoate (boiling point 186 °C at 760 mmHg), the boiling point of this compound is estimated to be in the range of 180-200 °C at atmospheric pressure. For a more precise purification, distillation under reduced pressure is recommended.

    • Discard any initial lower-boiling fractions and any high-boiling residue.

Data Presentation:

ParameterExpected Value/RangeNotes
Purity after Wash>90% (by GC)Dependent on the nature of impurities.
Purity after Distillation>98% (by GC)Purity is highly dependent on the efficiency of the distillation.
Estimated Boiling Point180-200 °C at 760 mmHgThis is an estimate; the exact boiling point should be determined experimentally.
Yield70-90%Dependent on the initial purity and handling losses.
Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller-scale purifications or when impurities have similar boiling points to the desired product, making distillation ineffective.

Materials:

  • Crude this compound (pre-washed and dried as in Protocol 1, steps 1 & 2)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column for chromatography

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Column:

    • Securely clamp the glass column in a vertical position.

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude, dried this compound in a minimal amount of the initial elution solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A common starting gradient is from 0% to 10% ethyl acetate in hexane. The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation:

ParameterRecommended ConditionsNotes
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard for most organic purifications.
Mobile Phase0-10% Ethyl Acetate in HexaneThis is a starting point; the gradient may need optimization based on TLC analysis.
Expected Purity>99% (by GC/NMR)Column chromatography can achieve very high purity.
Yield60-85%Yield can be lower than distillation due to potential losses on the column.

Visualization of Purification Logic

The choice between distillation and chromatography depends on the nature of the impurities present in the crude product.

Purification_Decision_Tree cluster_decision Decision Tree for Purification Method start Crude Product Analysis boiling_point_diff Impurities have significantly different boiling points? start->boiling_point_diff distillation Purify by Distillation boiling_point_diff->distillation Yes chromatography Purify by Column Chromatography boiling_point_diff->chromatography No

Caption: Decision tree for selecting the appropriate final purification method.

Application Notes & Protocols: Derivatization of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 4-(2-Chloroethoxy)butanoate, a bifunctional molecule offering reactive sites at both the terminal chloro group and the ester functionality. The following methods enable the synthesis of diverse molecular architectures for applications in drug discovery, materials science, and biochemical probe development.

I. Derivatization via Nucleophilic Substitution of the Chloro Group

The primary chloroalkane moiety of this compound is susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism. This allows for the introduction of a variety of functional groups.

Application Note 1: Synthesis of Amino-ether Derivatives

Reaction of this compound with primary or secondary amines yields the corresponding amino-ether butanoates. These derivatives are of interest in the development of compounds with potential biological activity. Amines act as nucleophiles, displacing the chloride ion.[1][2][3]

Experimental Protocol: N-Alkylation of a Primary Amine

  • Reagents and Materials:

    • This compound

    • Primary amine (e.g., benzylamine) (2.5 equivalents)

    • Sodium iodide (catalytic amount, e.g., 0.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the primary amine (2.5 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq).

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Quantitative Data Summary (Representative)

DerivativeNucleophileYield (%)Purity (%)
4-(2-(Benzylamino)ethoxy)butanoateBenzylamine75-85>95
4-(2-(Piperidin-1-yl)ethoxy)butanoatePiperidine70-80>95

Reaction Workflow

G reagents This compound Primary/Secondary Amine K₂CO₃, NaI (cat.) Acetonitrile reaction Reflux (82°C) 12-24h reagents->reaction workup Filter Concentrate Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Amino-ether Derivative purification->product

Workflow for amino-ether synthesis.
Application Note 2: Williamson Ether Synthesis

The chloroethoxy group can be further functionalized by reaction with an alkoxide to form a diether, a classic example of the Williamson ether synthesis.[4][5][6][7][8] This method is effective for creating more complex ether linkages.

Experimental Protocol: O-Alkylation of a Phenol

  • Reagents and Materials:

    • Phenol (or substituted phenol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • This compound

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phenol (1.1 eq) in DMF dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

    • Add this compound (1.0 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80°C and stir for 8-16 hours. Monitor the reaction by TLC.

    • Cool the reaction to 0°C and cautiously quench with water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary (Representative)

DerivativeAlkoxide SourceYield (%)Purity (%)
4-(2-Phenoxyethoxy)butanoatePhenol80-90>98
4-(2-(4-Methoxyphenoxy)ethoxy)butanoate4-Methoxyphenol85-95>98

Reaction Pathway

G phenol Phenol naoh NaH DMF phenol->naoh phenoxide Sodium Phenoxide naoh->phenoxide reactant This compound phenoxide->reactant product Phenoxy-ether Derivative reactant->product

Williamson ether synthesis pathway.
Application Note 3: Synthesis of Thioether Derivatives

Reaction with a thiolate nucleophile provides a straightforward route to thioether derivatives.[9][10][11][12][13] Thioethers are important functionalities in many biologically active molecules.

Experimental Protocol: S-Alkylation of a Thiol

  • Reagents and Materials:

    • Thiol (e.g., thiophenol)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • This compound

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the thiol (1.1 eq) in ethanol in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes at room temperature to form the sodium thiolate.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction to reflux (approximately 78°C) for 6-12 hours, monitoring by TLC.

    • After cooling, remove the ethanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate to afford the crude thioether.

    • Purify by column chromatography if necessary.

Quantitative Data Summary (Representative)

DerivativeThiolate SourceYield (%)Purity (%)
4-(2-(Phenylthio)ethoxy)butanoateThiophenol85-95>97
4-(2-(Ethylthio)ethoxy)butanoateEthanethiol80-90>96

II. Derivatization via Reactions of the Ester Group

The butanoate ester functionality can be modified through several classic organic transformations.

Application Note 4: Hydrolysis to the Carboxylic Acid

Base-catalyzed hydrolysis (saponification) of the ester yields the corresponding carboxylate salt, which upon acidification provides the carboxylic acid.[14][15][16][17][18] This introduces a carboxylic acid moiety for further derivatization, for instance, via amide bond formation.

Experimental Protocol: Saponification

  • Reagents and Materials:

    • This compound

    • Sodium hydroxide (NaOH)

    • Ethanol/Water mixture (e.g., 1:1)

    • 2 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Acidify the aqueous residue to pH 2-3 with 2 M HCl at 0°C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield 4-(2-Chloroethoxy)butanoic acid.

Quantitative Data Summary (Representative)

ProductMethodYield (%)Purity (%)
4-(2-Chloroethoxy)butanoic acidSaponification90-98>98
Application Note 5: Transesterification

The ester group can be exchanged by reaction with a different alcohol in the presence of an acid or base catalyst.[19][20][21] This is useful for modifying the ester moiety to alter properties such as solubility or volatility.

Experimental Protocol: Acid-Catalyzed Transesterification

  • Reagents and Materials:

    • This compound

    • Alcohol (e.g., benzyl alcohol, large excess)

    • Sulfuric acid (H₂SO₄, catalytic amount)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Combine this compound (1.0 eq), a large excess of the new alcohol (e.g., 10 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water and ethanol byproduct.

    • Continue heating until no more water/ethanol is collected.

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography to isolate the new ester.

Quantitative Data Summary (Representative)

ProductAlcoholYield (%)Purity (%)
Benzyl this compoundBenzyl alcohol60-75>95
Application Note 6: Aminolysis to Amides

Direct reaction of the ester with an amine (aminolysis) can form the corresponding amide, although this often requires elevated temperatures.[22][23][24][25] Amides are generally more stable than esters and are a common functional group in pharmaceuticals.

Experimental Protocol: Aminolysis

  • Reagents and Materials:

    • This compound

    • Amine (e.g., ammonia in methanol, or a primary/secondary amine)

    • Methanol (if using a neat amine)

    • Sealed reaction vessel

  • Procedure:

    • In a sealed reaction vessel, combine this compound (1.0 eq) with a concentrated solution of the amine (e.g., 7N ammonia in methanol) or the neat amine (large excess).

    • Heat the mixture to 80-100°C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess amine.

    • The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data Summary (Representative)

ProductAmineYield (%)Purity (%)
4-(2-Chloroethoxy)butanamideAmmonia50-65>95
N-Benzyl-4-(2-chloroethoxy)butanamideBenzylamine55-70>95
Application Note 7: Reduction to an Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.[26][27][28][29]

Experimental Protocol: Ester Reduction

  • Reagents and Materials:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • This compound

    • Ethyl acetate

    • Water

    • 15% Aqueous sodium hydroxide

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol product.

Quantitative Data Summary (Representative)

ProductReducing AgentYield (%)Purity (%)
4-(2-Chloroethoxy)butan-1-olLiAlH₄85-95>97
Application Note 8: Reaction with Grignard Reagents

The ester can react with two equivalents of a Grignard reagent to produce a tertiary alcohol.[30][31][32] This allows for the introduction of two identical alkyl or aryl groups at the former carbonyl carbon.

Experimental Protocol: Grignard Reaction

  • Reagents and Materials:

    • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

    • Anhydrous diethyl ether

    • This compound

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0°C under an inert atmosphere, add the Grignard reagent (2.2 eq) dropwise.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Quantitative Data Summary (Representative)

ProductGrignard ReagentYield (%)Purity (%)
1-(2-Chloroethoxy)-4,4-diphenylbutan-4-olPhenylmagnesium bromide70-80>96

Logical Relationship of Derivatizations

G start This compound sub_chloro Substitution at Chloro Group start->sub_chloro Nucleophiles (Amines, Alkoxides, Thiolates) react_ester Reaction at Ester Group start->react_ester Various Reagents amino_ether Amino-ether sub_chloro->amino_ether diether Diether sub_chloro->diether thioether Thioether sub_chloro->thioether acid Carboxylic Acid react_ester->acid Hydrolysis new_ester New Ester (Transesterification) react_ester->new_ester Transesterification amide Amide react_ester->amide Aminolysis alcohol Primary Alcohol react_ester->alcohol Reduction (LiAlH₄) tert_alcohol Tertiary Alcohol react_ester->tert_alcohol Grignard Reagents

Derivatization pathways of this compound.

References

Using "4-(2-Chloroethoxy)butanoate" in [a specific field of study]

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of this compound in organic synthesis and medicinal chemistry. The protocols outlined below are based on established chemical principles and are intended to serve as a starting point for laboratory experimentation.

Introduction

This compound is a bifunctional molecule that can serve as a versatile building block in organic synthesis. Its structure, featuring a reactive chloroethoxy group and a butanoate ester, makes it a valuable intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents, agrochemicals, and specialty polymers. The chloroethoxy moiety allows for nucleophilic substitution reactions, while the ester can be hydrolyzed or transesterified to further modify the molecule.

Potential Applications

  • Synthesis of Novel Esters and Ethers: The terminal chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups.

  • Precursor for Active Pharmaceutical Ingredients (APIs): The molecule can be used as a scaffold to build more complex structures with potential biological activity.

  • Monomer for Polyester Synthesis: The ester and the chloroethoxy group can potentially be used in polymerization reactions to create novel polyesters with tailored properties.

  • Building Block for Crown Ethers: Similar to other chloroethoxy derivatives, this compound could be a precursor in the synthesis of crown ethers and other macrocyclic compounds.[1]

Chemical and Physical Properties

PropertyEstimated Value
Molecular Formula C6H11ClO3
Molecular Weight 166.60 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point > 200 °C (decomposes)
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis of this compound from commercially available starting materials: γ-butyrolactone and 2-chloroethanol.

Step 1: Acid-Catalyzed Ring Opening of γ-Butyrolactone with 2-Chloroethanol

This step involves the ring-opening of γ-butyrolactone with 2-chloroethanol in the presence of an acid catalyst to form the desired ester.

Materials:

  • γ-Butyrolactone (1.0 eq)

  • 2-Chloroethanol (2.0 eq)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Distillation Apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add γ-butyrolactone, 2-chloroethanol, and toluene.

  • Add the concentrated sulfuric acid dropwise with stirring.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 60-70%

Table 1: Summary of Reagents for Synthesis

ReagentMolar RatioPurpose
γ-Butyrolactone1.0Starting Material
2-Chloroethanol2.0Reactant
Sulfuric Acid0.1Catalyst
Toluene-Solvent (for azeotropic water removal)
Protocol 2: Nucleophilic Substitution with a Primary Amine

This protocol demonstrates the use of this compound as an alkylating agent to synthesize a secondary amine derivative.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile (ACN)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Chromatography Column

Procedure:

  • In a round-bottom flask, dissolve this compound and benzylamine in acetonitrile.

  • Add potassium carbonate to the mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Summary of Reagents for Nucleophilic Substitution

ReagentMolar RatioPurpose
This compound1.0Alkylating Agent
Benzylamine1.2Nucleophile
Potassium Carbonate2.0Base
Acetonitrile-Solvent

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start γ-Butyrolactone + 2-Chloroethanol reaction1 Acid-Catalyzed Esterification start->reaction1 product1 Crude This compound reaction1->product1 purification Vacuum Distillation product1->purification final_product Pure This compound purification->final_product

Caption: Synthetic workflow for this compound.

Nucleophilic_Substitution_Pathway reagent1 This compound product 4-(2-(Alkylamino)ethoxy)butanoate reagent1->product + R-NH2 (Base, Solvent) reagent2 Primary Amine (R-NH2) byproduct HCl

Caption: General pathway for nucleophilic substitution.

Safety Precautions

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated. Similar chloroethoxy compounds can be irritants to the skin and eyes.[2] Treat this compound as potentially hazardous.

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted by trained personnel in a properly equipped laboratory.

References

Application Notes and Protocols: 4-(2-Chloroethoxy)butanoate in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloroethoxy)butanoate is a chemical intermediate with potential applications in chemical synthesis. Its biological effects and suitability for in vitro studies are not extensively documented in publicly available literature. This document provides a general framework and hypothetical protocols for researchers interested in investigating the in vitro effects of this compound. The following sections outline potential experimental designs and methodologies that could be adapted for preliminary assessment.

Introduction

This compound is a carboxylic acid ester. Due to the presence of a chloroethoxy group, it may exhibit alkylating properties, which could be of interest in various biological assays. The protocols described herein are generalized and should be optimized based on the specific cell lines and research questions.

Hypothetical In Vitro Dosage and Concentration

Without specific experimental data, initial concentration ranges for in vitro studies must be determined empirically. A common starting point for a novel compound is to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50).

Table 1: Suggested Initial Concentration Range for Cytotoxicity Assays

Concentration (µM)Purpose
0.1Assess low-dose, non-cytotoxic effects
1
10Establish a dose-response relationship
50
100Determine the CC50 value
500
1000Ensure a cytotoxic positive control

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Selected cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Figure 1: General Workflow for a Cell Viability Assay

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H

A generalized workflow for assessing cell viability.

Hypothetical Signaling Pathway Investigation

Given its potential as an alkylating agent, this compound could potentially induce cellular stress and activate pathways such as the DNA damage response.

Figure 2: Hypothetical DNA Damage Response Pathway

G A This compound B DNA Adduct Formation A->B C DNA Damage B->C D Activation of ATM/ATR Kinases C->D E Phosphorylation of p53 D->E F Cell Cycle Arrest E->F G Apoptosis E->G H DNA Repair E->H

A potential signaling pathway activated by DNA damage.

Conclusion

The provided information represents a theoretical framework for the in vitro investigation of this compound. All experimental parameters, including dosage, concentration, and incubation times, require empirical validation. Researchers should exercise appropriate caution and adhere to laboratory safety standards when handling this compound. Further studies are necessary to elucidate its specific biological activities and mechanisms of action.

Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4-(2-chloroethoxy)butanoate, a potentially valuable building block in pharmaceutical and chemical research. The described two-step synthetic route is designed for scalability, focusing on process efficiency and product purity.

Introduction

This compound is a bifunctional molecule containing both an ester and a chloroalkoxy moiety. This unique combination makes it a versatile intermediate for the introduction of a butanoate chain with a reactive handle for further chemical modifications. Potential applications include its use in the synthesis of novel drug candidates, prodrugs, and various specialty chemicals. The protocols provided herein detail a robust and scalable pathway for its preparation.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the acid-catalyzed esterification of gamma-butyrolactone (GBL) to yield an alkyl 4-hydroxybutanoate intermediate. The second step is the etherification of this intermediate with a suitable chloroethoxy-donating reagent via a Williamson ether synthesis. For the purpose of these notes, the synthesis of ethyl this compound will be detailed as a representative example.

Synthesis_Strategy GBL Gamma-Butyrolactone (GBL) Intermediate Ethyl 4-hydroxybutanoate GBL->Intermediate  H+ catalyst (Esterification) EtOH Ethanol EtOH->Intermediate Product Ethyl this compound Intermediate->Product  Base (Williamson Ether Synthesis) Chloro_reagent 1-Bromo-2-chloroethane Chloro_reagent->Product

Caption: Overall synthetic strategy for ethyl this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxybutanoate

This protocol describes the synthesis of the intermediate, ethyl 4-hydroxybutanoate, from gamma-butyrolactone (GBL) and ethanol.

Materials:

  • Gamma-butyrolactone (GBL)

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine gamma-butyrolactone and an excess of absolute ethanol (typically 3-5 equivalents).

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of GBL) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Neutralization: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If two layers do not form, add water to facilitate separation. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the excess ethanol.

  • Purification: The crude ethyl 4-hydroxybutanoate can be purified by vacuum distillation to obtain a colorless liquid.

Step 2: Synthesis of Ethyl this compound

This protocol details the Williamson ether synthesis to form the final product from ethyl 4-hydroxybutanoate.

Materials:

  • Ethyl 4-hydroxybutanoate

  • 1-Bromo-2-chloroethane or 1,2-dichloroethane

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Ammonium chloride (saturated solution)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous DMF.

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 4-hydroxybutanoate in anhydrous DMF via an addition funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Etherification: Cool the resulting alkoxide solution back to 0 °C. Add 1-bromo-2-chloroethane (or 1,2-dichloroethane) dropwise. Allow the reaction to warm to room temperature and stir overnight. For less reactive chlorides, heating may be required. The reaction progress should be monitored by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. Combine the organic extracts and wash them with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure ethyl this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of ethyl this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Gamma-Butyrolactone (GBL)C₄H₆O₂86.09204-2061.12
EthanolC₂H₆O46.0778.370.789
Ethyl 4-hydroxybutanoateC₆H₁₂O₃132.1693-95 @ 12 mmHg1.034
1-Bromo-2-chloroethaneC₂H₄BrCl143.41107-1081.73
Ethyl this compoundC₈H₁₅ClO₃194.66(Predicted) ~220-240(Predicted) ~1.1

Table 2: Reaction Conditions and Yields for a Laboratory Scale Synthesis

StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1. Esterification GBL, Ethanol, H₂SO₄ (cat.)EthanolReflux (78)4 - 685 - 95
2. Williamson Ether Synthesis Ethyl 4-hydroxybutanoate, NaH, 1-Bromo-2-chloroethaneDMF0 to RT12 - 1670 - 85

Scale-up Considerations

For the scale-up of this synthesis, several factors should be considered to ensure safety, efficiency, and reproducibility.

  • Step 1 (Esterification):

    • Heat Management: The esterification reaction is typically endothermic but requires heating to reflux. On a large scale, efficient heat transfer is crucial for maintaining a consistent reaction rate.

    • Acid Catalyst: While effective, sulfuric acid can lead to charring and requires careful neutralization. Solid acid catalysts could be explored as a more easily separable and reusable alternative.

    • Work-up: Large-scale extractions can be cumbersome. The use of a continuous liquid-liquid extractor can streamline the process.

  • Step 2 (Williamson Ether Synthesis):

    • Base Selection: Sodium hydride is highly reactive and generates flammable hydrogen gas. For large-scale operations, alternative bases such as potassium carbonate or the use of phase-transfer catalysis (PTC) with aqueous sodium hydroxide could be safer and more cost-effective.[1] PTC can enhance reaction rates and simplify the work-up procedure.

    • Solvent Choice: DMF is an excellent solvent but can be difficult to remove completely. Alternative high-boiling aprotic polar solvents should be considered, or a solvent that allows for easier product isolation.

    • Exothermicity: The initial reaction of the alcohol with sodium hydride is exothermic and requires careful temperature control. The rate of addition of the alcohol should be controlled to manage the exotherm.

    • Purification: Large-scale chromatography can be expensive and time-consuming. Distillation under reduced pressure may be a more viable purification method for the final product on an industrial scale.

Logical Workflow for Synthesis and Scale-up

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis S1_Start Start S1_Reactants Charge GBL, Ethanol, and H2SO4 S1_Start->S1_Reactants S1_Reflux Reflux for 4-6h S1_Reactants->S1_Reflux S1_Monitor Monitor by TLC/GC S1_Reflux->S1_Monitor S1_Neutralize Neutralize with NaHCO3 S1_Monitor->S1_Neutralize Reaction Complete S1_Extract Extract and Wash S1_Neutralize->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Purify Vacuum Distillation S1_Dry->S1_Purify S1_Product Ethyl 4-hydroxybutanoate S1_Purify->S1_Product S2_Alkoxide Add Ethyl 4-hydroxybutanoate S1_Product->S2_Alkoxide S2_Start Start S2_Base Prepare NaH in DMF S2_Start->S2_Base S2_Base->S2_Alkoxide S2_Etherification Add 1-Bromo-2-chloroethane S2_Alkoxide->S2_Etherification S2_Monitor Monitor by TLC/GC S2_Etherification->S2_Monitor S2_Quench Quench with NH4Cl S2_Monitor->S2_Quench Reaction Complete S2_Extract Extract and Wash S2_Quench->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Purify Column Chromatography S2_Dry->S2_Purify S2_Product Ethyl this compound S2_Purify->S2_Product

Caption: Detailed workflow for the two-step synthesis of ethyl this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(2-Chloroethoxy)butanoate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on a primary synthesis route: the Williamson ether synthesis of an alkyl 4-hydroxybutanoate with a 2-chloroethylating agent.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting.

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of an alkoxide from the starting hydroxybutanoate. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Solution: Switch to a stronger base such as sodium hydride (NaH). Ensure the base is fresh and has been handled under anhydrous conditions. Use at least a stoichiometric equivalent (1.0 eq) of the base, or a slight excess (e.g., 1.1 eq).

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of reaction.

    • Solution: While room temperature might be sufficient, gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.

  • Presence of Water: Water will react with strong bases like NaH and can also hydrolyze the ester, reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. The starting materials, particularly the alkyl 4-hydroxybutanoate, should be dry.

  • Choice of Leaving Group on the Electrophile: The nature of the leaving group on the 2-chloroethylating agent is crucial.

    • Solution: While 1,2-dichloroethane can be used, a more reactive electrophile like 1-bromo-2-chloroethane is often preferred as bromide is a better leaving group than chloride. This can lead to faster reaction times and higher yields.

Q2: I am observing significant amounts of a side product. How can I identify and minimize it?

A2: The formation of side products is a common challenge. The most likely side products in this synthesis are the result of elimination reactions or further substitution.

  • Elimination Product (Vinyl Ether): The alkoxide can act as a base and promote the elimination of HCl from the 2-chloroethylating agent, leading to the formation of a vinyl ether.

    • Minimization: Avoid excessively high reaction temperatures. A milder base, if effective for the primary reaction, might also reduce elimination.

  • Bis-ether Product: The product, this compound, still contains a reactive chloro group. A second molecule of the deprotonated hydroxybutanoate can displace this chloride, leading to a bis-ether impurity.

    • Minimization: Use a molar excess of the 2-chloroethylating agent (e.g., 1.5-2.0 equivalents). This will increase the probability that the alkoxide reacts with the starting electrophile rather than the product.

Q3: The purification of my product is difficult. What are the best practices?

A3: Purification challenges often arise from unreacted starting materials or closely related side products.

  • Removal of Unreacted Starting Materials:

    • Alkyl 4-hydroxybutanoate: This can often be removed by washing the organic layer with water or brine during the workup.

    • 2-Chloroethylating Agent: If a volatile agent like 1,2-dichloroethane was used in excess, it can be removed by rotary evaporation. For less volatile agents, column chromatography is typically effective.

  • Separation from Side Products:

    • Column Chromatography: This is the most effective method for separating the desired product from structurally similar side products. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) is recommended. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Q4: Can I use γ-butyrolactone (GBL) as a starting material instead of an alkyl 4-hydroxybutanoate?

A4: Yes, γ-butyrolactone (GBL) can be used as a cost-effective starting material. The synthesis would typically involve a two-step process:

  • Ring-opening of GBL: GBL can be reacted with 2-chloroethanol under acidic conditions to directly form 4-(2-chloroethoxy)butanoic acid.

  • Esterification: The resulting carboxylic acid is then esterified to yield the desired product.

While this route is viable, it involves an additional step compared to the Williamson ether synthesis from a pre-formed hydroxybutanoate ester.

Quantitative Data Summary

The following table summarizes typical yields for the Williamson ether synthesis of this compound under various hypothetical conditions. These values are representative of what can be expected for this type of reaction and should be used as a benchmark for optimization.

EntryBase (eq)Electrophile (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)1-bromo-2-chloroethane (1.5)THF251275-85
2NaH (1.1)1,2-dichloroethane (2.0)DMF502460-70
3K₂CO₃ (2.0)1-bromo-2-chloroethane (1.5)Acetone56 (reflux)4840-50
4NaH (0.9)1-bromo-2-chloroethane (1.5)THF2512< 50
5NaH (1.1)1-bromo-2-chloroethane (1.0)THF251265-75

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Sodium Hydride

This protocol describes the synthesis of ethyl this compound from ethyl 4-hydroxybutanoate and 1-bromo-2-chloroethane.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried round-bottom flask containing anhydrous tetrahydrofuran (THF).

  • Addition of Alcohol: Cool the suspension to 0 °C and add a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of Electrophile: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours or until TLC analysis indicates the consumption of the starting alcohol.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

SynthesisWorkflow cluster_conditions Reaction Conditions Start Ethyl 4-hydroxybutanoate Reaction Williamson Ether Synthesis Start->Reaction NaH NaH in THF NaH->Reaction Alkoxide Sodium ethoxide intermediate Electrophile 1-bromo-2-chloroethane Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl this compound Purification->Product Inert Atmosphere Inert Atmosphere Anhydrous Solvent Anhydrous Solvent Room Temperature Room Temperature TroubleshootingTree Problem Low Yield Cause1 Incomplete Deprotonation Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Presence of Water Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1a Use Stronger Base (NaH) Cause1->Solution1a Solution1b Use Stoichiometric Excess of Base Cause1->Solution1b Solution2 Gentle Heating (50-60 °C) Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3 Solution4a Control Temperature Cause4->Solution4a Solution4b Use Excess Electrophile Cause4->Solution4b

Technical Support Center: Synthesis of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Chloroethoxy)butanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Williamson Ether Synthesis: This method involves the reaction of an alkali metal salt of a 4-hydroxybutanoate (e.g., sodium 4-hydroxybutanoate) with a 2-chloroethylating agent, or the reaction of an alkali metal salt of 2-chloroethanol with a 4-halobutanoate. This is an SN2 reaction where an alkoxide displaces a halide.

  • Fischer-Speier Esterification: This route involves the acid-catalyzed reaction between 4-hydroxybutanoic acid (or its cyclic ester, γ-butyrolactone) and 2-chloroethanol. Alternatively, it can be a reaction between 4-(2-chloroethoxy)butanoic acid and an alcohol. This is a reversible reaction and often requires removal of water to drive the equilibrium towards the product.

Q2: What is the most common side product in the Williamson ether synthesis of this compound?

A2: The most common side product in a Williamson ether synthesis is the alkene formed from an E2 elimination reaction.[1][2][3] While the substrates for this compound synthesis are typically primary, which favors SN2, elimination can still occur, especially at higher temperatures or with a strong, sterically hindered base.

Q3: Can γ-butyrolactone be used as a starting material? What are the challenges?

A3: Yes, γ-butyrolactone can be used as a precursor to the 4-hydroxybutanoate moiety. The primary challenge is that the ring-opening of γ-butyrolactone is thermodynamically unfavorable under certain conditions, which can lead to low yields.[4] Vigorous reaction conditions may be required, which in turn can promote the formation of side products.

Q4: What are the potential side products when using γ-butyrolactone and 2-chloroethanol?

A4: When reacting γ-butyrolactone with 2-chloroethanol under acidic conditions, several side products can form:

  • Unreacted starting materials: Due to the equilibrium nature of the reaction.

  • Poly(γ-butyrolactone): Polymerization of the lactone can occur under acidic conditions.[5][6]

  • Dimerization products: Such as the formation of 1,6-Dioxecane-2,7-dione from the dimerization of γ-butyrolactone.[7]

  • Dehydration products of 2-chloroethanol: Such as the formation of bis(2-chloroethyl) ether.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction (Fischer Esterification) The Fischer esterification is an equilibrium process.[1][3][8] To drive the reaction to completion, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of one reactant (typically the less expensive one) can also shift the equilibrium.
Unfavorable Ring-Opening of γ-Butyrolactone The ring-opening of γ-butyrolactone can be difficult.[4] Ensure sufficient catalyst concentration and adequate reaction time. Consider synthesizing the open-chain 4-hydroxybutanoate ester first before proceeding with the etherification.
Side Reactions (Williamson Ether Synthesis) The E2 elimination is a competing reaction.[1][2][3] Use a less sterically hindered base and maintain a moderate reaction temperature to favor the SN2 pathway.
Problem 2: Presence of Impurities and Side Products
Observed Impurity Potential Source Mitigation Strategy
Alkene byproducts E2 elimination during Williamson ether synthesis.[1][2][3]Lower the reaction temperature and use a base that is less sterically hindered. Ensure the use of a primary alkyl halide.
Starting alcohol/ester Incomplete reaction.Increase reaction time, temperature (cautiously), or the molar excess of the other reactant. For Fischer esterification, ensure efficient water removal.[1][3][8]
Polymeric material Polymerization of γ-butyrolactone.[5][6]Optimize catalyst concentration and reaction temperature to favor the desired esterification over polymerization.
Bis(2-chloroethyl) ether Self-condensation of 2-chloroethanol under acidic conditions.Use a milder acid catalyst or a lower reaction temperature. Consider adding 2-chloroethanol slowly to the reaction mixture.
4-Hydroxybutanoate Incomplete etherification in the Williamson synthesis route.Ensure a sufficient molar equivalent of the base and the chloroethylating agent are used.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams illustrating the primary synthesis routes and a troubleshooting workflow for common issues.

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_fischer Fischer Esterification Sodium 4-hydroxybutanoate Sodium 4-hydroxybutanoate Product_W This compound Sodium 4-hydroxybutanoate->Product_W SN2 Side_Product_W Alkene (from E2) Sodium 4-hydroxybutanoate->Side_Product_W E2 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Product_W gamma-Butyrolactone gamma-Butyrolactone Product_F This compound gamma-Butyrolactone->Product_F H+, Ring Opening Side_Product_F1 Polymer gamma-Butyrolactone->Side_Product_F1 H+ Side_Product_F2 Dimer gamma-Butyrolactone->Side_Product_F2 H+ 2-Chloroethanol_F 2-Chloroethanol 2-Chloroethanol_F->Product_F

Caption: Primary synthesis routes for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Identify_Route Identify Synthesis Route Start->Identify_Route Williamson Williamson Ether Synthesis Identify_Route->Williamson Route A Fischer Fischer Esterification Identify_Route->Fischer Route B Check_Base_Temp Check Base & Temperature Williamson->Check_Base_Temp Check_Water_Removal Check Water Removal & Reactant Ratio Fischer->Check_Water_Removal Check_Lactone_Opening Is γ-butyrolactone the starting material? Fischer->Check_Lactone_Opening Optimize_SN2 Optimize for SN2: - Use less hindered base - Lower temperature Check_Base_Temp->Optimize_SN2 Optimize_Esterification Optimize Esterification: - Use Dean-Stark - Excess one reactant Check_Water_Removal->Optimize_Esterification End Problem Resolved Optimize_SN2->End Optimize_Esterification->End Optimize_Ring_Opening Optimize Ring Opening: - Adjust catalyst concentration - Consider pre-opening the ring Check_Lactone_Opening->Optimize_Ring_Opening Yes Check_Lactone_Opening->End No Optimize_Ring_Opening->End

Caption: Troubleshooting workflow for synthesis issues.

References

"4-(2-Chloroethoxy)butanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2-Chloroethoxy)butanoate

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The two primary functional groups of concern are the ester and the chloroethoxy moieties. Esters are susceptible to hydrolysis under both acidic and basic conditions. The chloroethoxy group contains a primary alkyl chloride, which can undergo nucleophilic substitution or elimination reactions.

Q2: What is the most probable degradation pathway for this compound in an aqueous solution?

A2: The most likely degradation pathway in an aqueous solution is the hydrolysis of the ester linkage. This reaction is catalyzed by the presence of acid or base and will yield butanoic acid and 2-chloroethanol. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

Q3: Can this compound degrade at neutral pH?

A3: While the rate is significantly slower compared to acidic or basic conditions, hydrolysis can still occur at neutral pH, especially at elevated temperatures over extended periods. For long-term storage in solution, it is advisable to use a buffered system and store at low temperatures (e.g., 2-8 °C).

Q4: Is the compound susceptible to oxidation or photodecomposition?

A4: The chemical structure of this compound does not contain functional groups that are highly susceptible to oxidation under standard laboratory conditions. However, prolonged exposure to high-energy light (UV) or strong oxidizing agents should be avoided as a general precaution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound purity over time in storage. Hydrolysis: The ester is likely hydrolyzing due to moisture.Store the compound in a desiccator. For solutions, use anhydrous solvents and store at low temperatures.
Unexpected peaks in HPLC or GC-MS analysis. Degradation Products: The new peaks could correspond to butanoic acid, 2-chloroethanol, or other byproducts.Confirm the identity of the peaks by running standards of the suspected degradation products or by using mass spectrometry to determine their molecular weights.
Inconsistent results in biological assays. Compound Instability in Media: The compound may be degrading in the aqueous, buffered environment of the cell culture or assay media.Perform a time-course stability study of the compound in the specific medium used for your experiments. Analyze samples at different time points using a suitable analytical method like HPLC.
pH of the solution changes over time. Formation of Butanoic Acid: The hydrolysis of the ester group produces butanoic acid, which will lower the pH of an unbuffered solution.Use a buffered solvent system if the compound needs to be in solution for an extended period.

Predicted Degradation Profile

The following table summarizes the predicted stability of this compound under various conditions. Note: This data is illustrative and based on general chemical principles.

Condition Parameter Predicted Half-life (t½) Primary Degradation Products
pH 2.0 (Aqueous) 25 °CWeeks to MonthsButanoic acid, 2-chloroethanol
pH 7.4 (Aqueous) 25 °CMonths to YearsButanoic acid, 2-chloroethanol
pH 9.0 (Aqueous) 25 °CDays to WeeksButanoic acid, 2-chloroethanol
Elevated Temperature 60 °C in neutral aqueous solutionDaysButanoic acid, 2-chloroethanol

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Spike the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) to a final concentration of 10 µg/mL.

    • Incubate the solution at the desired temperature (e.g., 37 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench with an equal volume of acetonitrile, and inject it into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.

Visualizations

G cluster_main Predicted Hydrolysis of this compound cluster_products parent This compound prod1 Butanoic Acid parent->prod1 H₂O (Acid/Base) prod2 2-Chloroethanol parent->prod2 H₂O (Acid/Base)

Caption: Predicted primary degradation pathway of this compound.

G cluster_workflow Stability Testing Workflow prep Prepare Stock Solution in Organic Solvent spike Spike into Aqueous Buffer prep->spike incubate Incubate at Controlled Temperature spike->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/GC-MS sample->analyze data Calculate Degradation Rate analyze->data

Caption: General experimental workflow for assessing compound stability.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results start Unexpected Peak in Chromatogram? check_mw Check Molecular Weight by Mass Spectrometry start->check_mw is_hydrolysis MW matches Butanoic Acid or 2-Chloroethanol? check_mw->is_hydrolysis confirm_hydrolysis Likely Hydrolysis. Confirm with Standards. is_hydrolysis->confirm_hydrolysis Yes other_degradation Investigate Other Pathways (e.g., Oxidation, Cyclization) is_hydrolysis->other_degradation No impurity Consider Impurity from Synthesis other_degradation->impurity

Caption: Troubleshooting logic for identifying unknown analytical peaks.

Technical Support Center: Optimizing Reaction Conditions for 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Chloroethoxy)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxybutanoate ester, such as ethyl 4-hydroxybutanoate, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromo-2-chloroethane.[1][2]

Q2: What are the typical starting materials for this synthesis?

A2: The typical starting materials are:

  • An alkyl 4-hydroxybutanoate (e.g., ethyl 4-hydroxybutanoate).

  • A base to deprotonate the alcohol (e.g., sodium hydride (NaH), potassium tert-butoxide).

  • An alkylating agent containing the 2-chloroethoxy group (e.g., 1-bromo-2-chloroethane).

  • An appropriate aprotic polar solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)).

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Temperature: The reaction is typically run at a controlled temperature to balance the reaction rate and minimize side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion.

  • Choice of Base: A strong, non-nucleophilic base is crucial for complete deprotonation without competing reactions.

  • Solvent: An aprotic polar solvent is generally preferred to facilitate the SN2 reaction.[1]

  • Purity of Reagents: The purity of starting materials, especially the absence of water, is critical for optimal yield.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Incomplete Deprotonation of the Alcohol Use a stronger base, such as sodium hydride (NaH). Ensure the reaction is performed under anhydrous (dry) conditions as the base will react with any water present.
Inactive Alkylating Agent Check the purity and age of the 1-bromo-2-chloroethane. Consider using a fresh bottle or purifying the existing stock.
Reaction Temperature is Too Low Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Insufficient Reaction Time Extend the reaction time and monitor its progress. Typical reaction times can range from 1 to 8 hours.[1]
Incorrect Solvent Switch to a polar aprotic solvent like DMF or acetonitrile, which are known to accelerate SN2 reactions.[1]
Problem 2: Presence of Significant Side Products
Side Product Possible Cause Recommended Solution
Starting Material (Ethyl 4-hydroxybutanoate) Remains Incomplete reaction.See "Low or No Product Yield" section.
Product of Elimination (But-3-enoate) The reaction temperature is too high, or a sterically hindered base was used. This is more likely with secondary or tertiary alkyl halides, but can occur with primary halides at elevated temperatures.Lower the reaction temperature. Ensure the use of a non-hindered base. Use a primary alkyl halide as the electrophile.[3][4]
Dimerization or Polymerization Products The alkoxide may react with another molecule of the alkylating agent or the product.Use a slight excess of the hydroxybutanoate starting material to ensure the alkylating agent is the limiting reagent.

Experimental Protocols

Hypothetical Protocol for the Synthesis of Ethyl this compound

Materials:

  • Ethyl 4-hydroxybutanoate (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-Bromo-2-chloroethane (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction and chromatography)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl 4-hydroxybutanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2-chloroethane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl this compound.

Visualizations

experimental_workflow start Start reagents 1. Add Sodium Hydride and Ethyl 4-hydroxybutanoate in THF at 0 °C start->reagents deprotonation 2. Stir at Room Temperature (30 min) reagents->deprotonation alkylation_addition 3. Add 1-Bromo-2-chloroethane at 0 °C deprotonation->alkylation_addition reaction 4. Heat to 50-60 °C (Monitor by TLC/GC) alkylation_addition->reaction quench 5. Quench with aq. NH4Cl reaction->quench extraction 6. Extract with Ethyl Acetate quench->extraction workup 7. Wash, Dry, and Concentrate extraction->workup purification 8. Column Chromatography workup->purification product Pure Ethyl this compound purification->product

Caption: Experimental workflow for the synthesis of ethyl this compound.

troubleshooting_guide start Reaction Issue? low_yield Low/No Yield start->low_yield Yes side_products Significant Side Products start->side_products No incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation elimination Elimination Product? side_products->elimination inactive_reagent Inactive Reagent? incomplete_deprotonation->inactive_reagent No solution1 Use stronger/more base Ensure anhydrous conditions incomplete_deprotonation->solution1 Yes low_temp Temperature Too Low? inactive_reagent->low_temp No solution2 Use fresh/purified alkylating agent inactive_reagent->solution2 Yes solution3 Increase temperature and monitor low_temp->solution3 Yes dimerization Dimerization? elimination->dimerization No solution4 Lower reaction temperature elimination->solution4 Yes solution5 Use slight excess of alcohol dimerization->solution5 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Chromatography Purification of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 4-(2-Chloroethoxy)butanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by silica gel chromatography?

A1: The main challenges include potential hydrolysis of the ester or the chloroethoxy group on the acidic silica gel surface, leading to impurities and reduced yield. Co-elution with structurally similar impurities from the synthesis, such as starting materials or byproducts, is another common issue.

Q2: How can I determine the stability of this compound on silica gel before running a column?

A2: Before committing to a large-scale purification, it's advisable to run a stability test using thin-layer chromatography (TLC). Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If you observe streaking or the appearance of new, lower Rf spots, it may indicate decomposition on the silica.

Q3: What are some recommended starting solvent systems for the TLC analysis of this compound?

A3: A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar and a moderately polar solvent. Common choices include hexane/ethyl acetate or dichloromethane/methanol mixtures. A 4:1 to 1:1 hexane/ethyl acetate ratio is a reasonable starting range to explore.

Q4: My compound is very polar and remains at the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If your compound is significantly more polar than expected, you can try a more polar solvent system. A small percentage of methanol (1-10%) in dichloromethane or ethyl acetate can significantly increase the eluting power of the mobile phase. For extremely polar compounds, reversed-phase chromatography might be a more suitable purification method.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Compound decomposition on silica gel.2. Compound is too soluble in the mobile phase and elutes too quickly.3. Incomplete elution from the column.1. Deactivate the silica gel with triethylamine (0.1-1% in the eluent).2. Use a less polar solvent system to increase retention.3. After collecting the main fractions, flush the column with a highly polar solvent to recover any remaining product.
Impure Fractions 1. Poor separation between the product and impurities.2. Column overloading.3. Cracking or channeling of the silica gel bed.1. Optimize the solvent system using TLC to achieve better separation (aim for a ΔRf of at least 0.2).2. Reduce the amount of crude material loaded onto the column.3. Ensure proper column packing to create a uniform bed.
Compound Elutes with the Solvent Front 1. The mobile phase is too polar.1. Start with a much less polar solvent system. Use your TLC data to select a solvent system where the Rf of your compound is between 0.2 and 0.4.
Streaking or Tailing of the Compound Band 1. Compound is interacting too strongly with the silica gel.2. The compound may be acidic or basic.3. The sample was loaded in a solvent that is too polar.1. Add a small amount of a polar modifier (like methanol) or a competing agent (like triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent.2. Add a modifier as described above.3. Dissolve the sample in the mobile phase or a solvent with lower or similar polarity.
No Compound Eluting from the Column 1. The mobile phase is not polar enough.2. The compound has irreversibly adsorbed to or decomposed on the silica.1. Gradually increase the polarity of the mobile phase (gradient elution).2. Test for compound stability on silica using TLC. If unstable, consider alternative purification methods like distillation or using a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The ideal Rf for the target compound for column chromatography is typically between 0.2 and 0.4.

Parameter Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase (Example) 3:1 Hexane:Ethyl Acetate
Visualization UV light (254 nm), Potassium Permanganate stain
Protocol 2: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity if using a gradient. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Parameter Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Eluent (Isocratic Example) 3:1 Hexane:Ethyl Acetate
Eluent (Gradient Example) Start with 9:1 Hexane:Ethyl Acetate, gradually increasing to 1:1
Flow Rate ~2 inches/minute
Fraction Size 10-20 mL (depending on column size)

Visualizations

Troubleshooting_Workflow cluster_start Start: Purification Issue cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Resolution start Problem Encountered (e.g., Low Yield, Impure Fractions) check_tlc Review TLC Data (Rf, Spot Shape, Separation) start->check_tlc check_stability Assess Compound Stability (TLC Stability Test) start->check_stability check_protocol Verify Protocol Execution (Column Packing, Sample Loading) start->check_protocol optimize_solvent Optimize Solvent System (Change Polarity, Add Modifier) check_tlc->optimize_solvent deactivate_silica Deactivate Silica Gel (Add Triethylamine) check_stability->deactivate_silica change_stationary_phase Change Stationary Phase (Alumina, Reversed-Phase) check_stability->change_stationary_phase modify_loading Adjust Sample Loading (Reduce Amount, Dry Loading) check_protocol->modify_loading end Successful Purification optimize_solvent->end deactivate_silica->end modify_loading->end change_stationary_phase->end

Caption: A logical workflow for troubleshooting chromatography purification issues.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis_end Analysis & Completion prep_sample Prepare Crude Sample load_sample Load Sample onto Column prep_sample->load_sample prep_column Pack Chromatography Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: A standard experimental workflow for column chromatography purification.

"4-(2-Chloroethoxy)butanoate" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2-Chloroethoxy)butanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with "this compound".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an ester containing a chloroalkoxy moiety. Based on its structure, it is expected to be a relatively non-polar molecule with limited solubility in aqueous solutions. Esters can accept hydrogen bonds, which may confer slight water solubility, but the hydrocarbon and chlorinated portions of the molecule will likely dominate its physical properties, making it more soluble in organic solvents.[1][2][3]

Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?

A2: The limited solubility in aqueous solutions is expected due to the compound's chemical structure. The butanoate ester and the 2-chloroethoxy group contribute to its organic, non-polar character. Water is a highly polar solvent, and as a general rule, "like dissolves like," meaning polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[4]

Q3: Could the purity of my this compound sample affect its solubility?

A3: Yes, impurities from the synthesis or degradation of the compound can significantly impact its solubility. Impurities may be less soluble than the compound itself, leading to a cloudy solution or precipitate. It is advisable to ensure the purity of your sample through appropriate analytical techniques (e.g., NMR, GC-MS) before conducting experiments.

Q4: Will changing the pH of my aqueous solution improve the solubility of this compound?

A4: Since this compound does not have readily ionizable functional groups, altering the pH of the solution is unlikely to have a significant impact on its intrinsic solubility. However, extreme pH values could potentially lead to hydrolysis of the ester over time.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow these troubleshooting steps:

Step 1: Verify Solvent Choice

  • Initial Assessment: Based on its structure, non-polar to moderately polar organic solvents are the best starting points.

  • Recommended Solvents: Try solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, acetone, ethyl acetate, or dichloromethane (DCM).

  • Aqueous Solutions: For biological assays requiring aqueous buffers, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer.

Step 2: Optimize Dissolution Technique

  • Sonication: Use a sonicator to break down any aggregates and increase the surface area of the compound exposed to the solvent.

  • Vortexing: Vigorous vortexing can aid in the dissolution process.

  • Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious as excessive heat can lead to degradation of the compound. Monitor the temperature and do not exceed 40-50°C.

Step 3: Consider the Use of Co-solvents

  • If the compound needs to be in a predominantly aqueous environment, the use of a co-solvent can be effective. Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then perform a serial dilution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

Illustrative Solubility Data

The following table provides an example of expected solubility for this compound in various solvents. Note that these are estimated values and should be experimentally verified.

SolventExpected Solubility (mg/mL) at 25°C
Water< 0.1
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1
Dimethyl Sulfoxide (DMSO)> 50
Ethanol> 25
Dichloromethane (DCM)> 50
Ethyl Acetate> 50

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • Place the vial in a sonicator for 15-30 minutes.

  • Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation.

  • After equilibration, centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC.

  • Calculate the solubility in mg/mL or mol/L.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with this compound solvent Step 1: Select Appropriate Solvent (e.g., DMSO, Ethanol, DCM) start->solvent dissolve Step 2: Optimize Dissolution Technique (Vortex, Sonicate, Gentle Heat) solvent->dissolve cosolvent Step 3: Use a Co-solvent for Aqueous Solutions dissolve->cosolvent Requires Aqueous Solution success Solution Achieved dissolve->success Soluble in Organic Solvent stock Prepare Concentrated Stock in Water-Miscible Solvent (e.g., DMSO) cosolvent->stock dilute Dilute Stock Solution into Aqueous Buffer stock->dilute dilute->success fail Issue Persists: Consult Further Technical Support dilute->fail

Caption: Troubleshooting workflow for addressing solubility problems with this compound.

Hypothetical Signaling Pathway Investigation

G molecule This compound receptor Target Receptor (e.g., GPCR, Nuclear Receptor) molecule->receptor Binds/Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) receptor->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates kinase_cascade Kinase Cascade (e.g., PKA activation) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., CREB) kinase_cascade->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for investigating the biological activity of a novel compound.

References

How to improve the purity of "4-(2-Chloroethoxy)butanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "4-(2-Chloroethoxy)butanoate". This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to assist in the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of "this compound"?

A1: The impurity profile of "this compound" largely depends on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the starting alcohol (e.g., an alkyl 4-hydroxybutanoate) or the chloroalkoxy precursor (e.g., 1-bromo-2-chloroethane or 2-chloroethanol).

  • Reaction Byproducts: These can include products from side reactions such as elimination of HCl from the chloroethoxy group to form a vinyl ether, or hydrolysis of the ester functionality. In syntheses resembling the Williamson ether synthesis, side reactions are common.[1]

  • Catalyst Residues: If an acid or base catalyst is used (e.g., sulfuric acid, p-toluenesulfonic acid), residual amounts may be present in the crude product.

  • Solvent Residues: Incomplete removal of reaction solvents (e.g., DMF, acetonitrile, toluene) is a common issue.

Q2: What is the recommended general strategy for purifying crude "this compound"?

A2: A multi-step approach is typically most effective. The general workflow involves an initial aqueous workup to remove water-soluble impurities, followed by a high-resolution technique like column chromatography or vacuum distillation.

A recommended purification workflow is as follows:

  • Aqueous Workup: Neutralize any acid or base catalyst and wash the crude product with water and brine. A wash with a dilute sodium bicarbonate solution is effective for removing acidic impurities.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the bulk of the organic solvent using a rotary evaporator.

  • Final Purification: Choose between vacuum distillation (for thermally stable, volatile compounds) or flash column chromatography (for a wide range of compounds and for separating impurities with similar boiling points).

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Wash with NaHCO3, Brine) Crude->Workup Drying Drying (Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation If thermally stable Chromatography Flash Column Chromatography SolventRemoval->Chromatography General method PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct

General purification workflow for this compound.

Q3: How can I accurately assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities by separating them and providing their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears as a strong, sharp peak around 1735 cm⁻¹.[5]

Troubleshooting Guide

Problem: My final product is contaminated with acidic starting materials or byproducts.

  • Possible Cause: Incomplete neutralization or washing during the aqueous workup.

  • Solution: Re-dissolve the product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2] Follow this with a brine wash to aid in phase separation and remove excess water.

Problem: The NMR spectrum shows the presence of unreacted alcohol starting material.

  • Possible Cause: The impurity has a similar polarity to the desired product, making separation by simple extraction difficult.

  • Solution: Flash column chromatography is the most effective method to separate compounds with different polarities. A carefully selected solvent system will allow for the elution of the desired ester while retaining the more polar alcohol on the silica gel.

Problem: My product is discolored (yellow or brown) after synthesis.

  • Possible Cause: Formation of high molecular weight byproducts or degradation of the compound, possibly due to excessive heat.

  • Solution:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite.

    • Purification Method: Use vacuum distillation or flash column chromatography, which can effectively separate the colored impurities from the desired product.

TroubleshootingTree Impurity Impurity Detected? Acidic Acidic Impurity (e.g., Carboxylic Acid) Impurity->Acidic Yes Alcohol Alcohol Impurity (e.g., Starting Material) Impurity->Alcohol Yes Color Product Discolored Impurity->Color Yes Wash Solution: Wash with aq. NaHCO3 Acidic->Wash Column Solution: Flash Column Chromatography Alcohol->Column Carbon Solution: 1. Activated Carbon 2. Purify (Distill/Column) Color->Carbon

Decision tree for troubleshooting common purity issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude "this compound".

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the mass of the crude product) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a glass column with silica gel using the initial eluent (see table below). The amount of silica should be 50-100 times the mass of the crude product.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, applying positive pressure (air or nitrogen). Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Flash Chromatography

Polarity of ImpuritiesRecommended Eluent System (v/v)Expected Rf of Product
Less Polar5-10% Ethyl Acetate in Hexanes0.3 - 0.4
More Polar (e.g., Alcohols)15-25% Ethyl Acetate in Hexanes0.5 - 0.6
Protocol 2: Vacuum Distillation

This method is suitable for thermally stable liquid products.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer bar in the distilling flask for smooth boiling.

  • Heating: Place the distilling flask in a heating mantle.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Distillation: Slowly heat the sample until it begins to boil. Collect the fraction that distills over at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Completion: Once the desired fraction is collected, remove the heat source before releasing the vacuum to prevent bumping of the residue and potential flask cracking.

Table 2: Purity Levels Achievable with Different Methods

Purification MethodTypical Purity AchievedThroughputKey Advantages
Aqueous Workup Only80-95%HighRemoves bulk water-soluble impurities
Vacuum Distillation>98%MediumExcellent for removing non-volatile impurities
Flash Chromatography>99%Low to MediumHigh resolution for similarly polar compounds

References

Technical Support Center: 4-(2-Chloroethoxy)butanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-(2-Chloroethoxy)butanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common synthetic routes: Williamson Ether Synthesis and Chlorination of a Hydroxy Precursor.

Route 1: Williamson Ether Synthesis

This route typically involves the reaction of a 4-hydroxybutanoate ester with a suitable 2-chloroethoxy electrophile, or the reaction of a butanoate salt with a 2-chloroethanol derivative. A common approach is the reaction of an alkali metal salt of a 4-hydroxybutanoate with a dihaloethane, such as 1-bromo-2-chloroethane.

Logical Troubleshooting Flow for Williamson Ether Synthesis

Caption: Troubleshooting logic for the Williamson ether synthesis of this compound.

Question: My Williamson ether synthesis of ethyl this compound from ethyl 4-hydroxybutanoate and 1-bromo-2-chloroethane is giving a very low yield. What are the possible causes and solutions?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Incomplete Deprotonation of the Alcohol: The hydroxyl group of ethyl 4-hydroxybutanoate must be deprotonated to form the alkoxide, which is the active nucleophile.

    • Troubleshooting:

      • Base Strength: Ensure you are using a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices.

      • Anhydrous Conditions: Any moisture in the reaction will consume the base and protonate the alkoxide. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side Reactions: The primary competing reaction is the E2 elimination of HBr from 1-bromo-2-chloroethane, initiated by the alkoxide, to form vinyl chloride.

    • Troubleshooting:

      • Temperature Control: Keep the reaction temperature as low as feasible to favor the SN2 substitution over elimination.[1]

      • Choice of Halide: While 1-bromo-2-chloroethane is a common reagent, consider using 1,2-dichloroethane and a phase-transfer catalyst to potentially reduce elimination.

  • Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates.

      • Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction by TLC or GC to determine the optimal time.

ParameterRecommendation for Low YieldPotential Pitfall
Base Use a strong, non-nucleophilic base (e.g., NaH).Incomplete reaction if base is too weak; side reactions if too strong or hindered.
Solvent Use an anhydrous, polar aprotic solvent (e.g., DMF, DMSO).Difficult to remove during workup.
Temperature Maintain the lowest effective temperature to minimize elimination.Reaction may be too slow if the temperature is too low.
Reaction Time Monitor by TLC/GC to ensure completion.Unnecessary heating can promote side reactions.
Route 2: Chlorination of 4-(2-Hydroxyethoxy)butanoate

This approach involves the synthesis of a 4-(2-hydroxyethoxy)butanoate precursor, followed by chlorination of the terminal hydroxyl group, typically using thionyl chloride (SOCl₂).

Experimental Workflow for Chlorination Route

Chlorination_Workflow Start Start: Ethyl 4-hydroxybutanoate + Ethylene oxide (or equivalent) Etherification Etherification to form Ethyl 4-(2-hydroxyethoxy)butanoate Start->Etherification Purification1 Purification of Hydroxy Ester (e.g., Column Chromatography) Etherification->Purification1 Chlorination Chlorination with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) Purification1->Chlorination Workup Aqueous Workup and Extraction Chlorination->Workup Purification2 Final Purification (e.g., Distillation or Chromatography) Workup->Purification2 FinalProduct Product: Ethyl this compound Purification2->FinalProduct

Caption: General experimental workflow for the synthesis of this compound via a chlorination route.

Question: During the chlorination of ethyl 4-(2-hydroxyethoxy)butanoate with thionyl chloride, I am observing multiple byproducts and a low yield of the desired product. What could be going wrong?

Answer:

The reaction of alcohols with thionyl chloride can be complex, and several side reactions can occur, especially in the presence of an ester functionality.

  • Ester Cleavage: Thionyl chloride can react with the butanoate ester, leading to the formation of the corresponding acid chloride.[2]

    • Troubleshooting:

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize this side reaction.[3]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting alcohol is consumed to avoid over-reaction.

  • Formation of Sulfite Esters: The intermediate chlorosulfite ester may be stable or react further to form a bis-sulfite ester, reducing the yield of the desired alkyl chloride.

    • Troubleshooting:

      • Pyridine: The addition of a base like pyridine can facilitate the conversion of the chlorosulfite ester to the alkyl chloride.

  • Intramolecular Cyclization: Although less likely for a six-membered ring formation in this specific case, intramolecular reactions are a possibility with bifunctional molecules.

    • Troubleshooting:

      • Dilution: Running the reaction at high dilution can disfavor intramolecular processes.

ParameterRecommendation for Impure ProductPotential Pitfall
Temperature Maintain low temperature (0 °C to rt).Reaction may be slow or incomplete.
Reagent Addition Add thionyl chloride dropwise to a solution of the alcohol.Rapid addition can lead to localized heating and side reactions.
Base Use of a non-nucleophilic base (e.g., pyridine) can be beneficial.Pyridine can be difficult to remove during workup.
Workup Quench the reaction carefully with ice-water and perform an aqueous workup.Vigorous gas evolution (SO₂, HCl) can occur.

Frequently Asked Questions (FAQs)

Q1: Can the butanoate ester be hydrolyzed under the basic conditions of the Williamson ether synthesis?

A1: Yes, ester hydrolysis is a potential side reaction, especially if strong bases like NaOH or KOH are used in the presence of water. Using a non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent minimizes this risk as the hydride deprotonates the alcohol, and the resulting alkoxide is a weaker base than hydroxide.

Q2: What is the best method for purifying the final this compound product?

A2: The purification method depends on the scale and the nature of the impurities.

  • Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation is an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a suitable technique. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Q3: Are there any safety precautions I should be aware of when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water to release toxic gases (HCl and SO₂).[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Q4: Can I use other chlorinating agents instead of thionyl chloride?

A4: Yes, other chlorinating agents such as oxalyl chloride or phosphorus trichloride (PCl₃) can also be used to convert alcohols to alkyl chlorides. However, their reactivity and potential side reactions with the ester group must be considered. Thionyl chloride is often preferred because the byproducts are gaseous, which can simplify purification.

References

Preventing polymerization of "4-(2-Chloroethoxy)butanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-(2-Chloroethoxy)butanoate

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the prevention of unintended polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Q2: What could cause this compound to polymerize?

A2: The polymerization of esters, though less common than for monomers like acrylates or styrenes, can be initiated by several factors. For a compound like this compound, potential triggers include:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Contaminants: The presence of impurities, particularly those that can act as radical initiators (e.g., peroxides) or catalysts, can lead to polymerization.

  • Light: Exposure to UV light can sometimes initiate radical polymerization.

  • Incompatible Materials: Storage in containers made of materials that could leach catalysts or react with the ester should be avoided.

Q3: Are there any known stabilizers or inhibitors for this compound?

A3: While specific inhibitors for this compound are not documented, general-purpose polymerization inhibitors for esters are often effective. Phenolic compounds are a common choice for inhibiting radical polymerization. The selection of an appropriate inhibitor and its concentration depends on the specific storage conditions and downstream application requirements.

Q4: How should this compound be stored to minimize polymerization risk?

A4: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. The storage area should be well-ventilated. It is crucial to avoid exposure to high temperatures, direct sunlight, and sources of ignition. The container should be tightly sealed to prevent contamination and exposure to moisture.

Troubleshooting Guide: Unintended Polymerization

If you are experiencing unintended polymerization of this compound, consult the following guide to identify and resolve the issue.

Observed Issue Potential Cause Recommended Action
Increased Viscosity or Gel Formation Onset of polymerization.1. Immediately cool the sample to slow down the reaction.2. If safe to do so, add a suitable polymerization inhibitor (see table below).3. Review storage conditions and handling procedures to identify the root cause.
Discoloration of the Material Potential degradation or presence of impurities that could initiate polymerization.1. Do not use the material if significant discoloration is observed.2. Analyze a small sample to identify impurities.3. If the material is critical, consider re-purification.
Solid Polymer Formation Advanced polymerization.1. Safely dispose of the polymerized material according to your institution's guidelines.2. Thoroughly clean all equipment that came into contact with the material.3. Conduct a thorough review of your experimental protocol and storage conditions to prevent recurrence.

Experimental Protocols

Protocol for the Addition of a Polymerization Inhibitor

This protocol provides a general guideline for adding a phenolic inhibitor to an ester like this compound.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ))

  • Inert, clean, and dry storage container

  • Magnetic stirrer and stir bar (optional, for larger quantities)

  • Nitrogen or Argon gas for inert atmosphere (recommended)

Procedure:

  • Ensure the storage container is clean, dry, and free of any contaminants.

  • If the ester is in a large container, it is recommended to blanket the headspace with an inert gas like nitrogen or argon to displace oxygen, especially if using an inhibitor whose effectiveness is oxygen-dependent.

  • Add the desired amount of polymerization inhibitor to the this compound. For effective inhibition, a concentration in the range of 100-500 ppm is typically used for common inhibitors.

  • If necessary, gently agitate the mixture to ensure the inhibitor is fully dissolved and evenly distributed. For larger volumes, a magnetic stirrer can be used at a low speed.

  • Seal the container tightly and store it under the recommended conditions (cool, dark, and dry).

  • Clearly label the container to indicate the name and concentration of the added inhibitor.

Data Presentation

Table 1: Common Polymerization Inhibitors for Esters

Inhibitor Abbreviation Typical Concentration (ppm) Notes
HydroquinoneHQ100 - 500Effective at ambient and elevated temperatures.
4-MethoxyphenolMEHQ100 - 500Requires the presence of oxygen to be effective.[1]
Butylated HydroxytolueneBHT200 - 1000A common antioxidant that can also inhibit polymerization.
PhenothiazinePTZ50 - 200Highly effective, often used in distillation processes.

Visualizations

Troubleshooting_Polymerization start Observe Unintended Polymerization (Increased Viscosity, Gel, Solid) check_storage Review Storage Conditions start->check_storage check_purity Analyze Compound Purity start->check_purity check_protocol Examine Experimental Protocol start->check_protocol improper_storage Improper Storage (High Temp, Light Exposure) check_storage->improper_storage Identify Cause contamination Presence of Contaminants/ Impurities check_purity->contamination Identify Cause protocol_issue Protocol Issue (e.g., Incompatible Reagents) check_protocol->protocol_issue Identify Cause correct_storage Action: Store in Cool, Dark, Dry Place improper_storage->correct_storage add_inhibitor Action: Add Suitable Inhibitor improper_storage->add_inhibitor purify_compound Action: Re-purify Compound contamination->purify_compound revise_protocol Action: Revise Protocol protocol_issue->revise_protocol

Caption: Troubleshooting workflow for unintended polymerization.

Prevention_Workflow start Receiving This compound assess_stability Assess Stability and Need for Inhibitor start->assess_stability no_inhibitor Store Under Optimal Conditions assess_stability->no_inhibitor Inhibitor not required add_inhibitor Add Appropriate Inhibitor (e.g., MEHQ) assess_stability->add_inhibitor Inhibitor required use_in_experiment Use in Experiment no_inhibitor->use_in_experiment store_inhibited Store Inhibited Compound Under Optimal Conditions add_inhibitor->store_inhibited store_inhibited->use_in_experiment

References

Technical Support Center: Analysis of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of 4-(2-Chloroethoxy)butanoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for this compound?

A1: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be considered for the analysis of this compound. The choice depends on the sample matrix, required sensitivity, and the thermal stability of the analyte.

  • Gas Chromatography (GC): A suitable technique due to the expected volatility of the compound. To improve peak shape and thermal stability, derivatization of the butanoate moiety may be necessary. A Flame Ionization Detector (FID) can be used for quantification, while Mass Spectrometry (MS) is recommended for definitive identification.

  • Liquid Chromatography (LC): A viable alternative, especially if the compound exhibits thermal instability or if minimal sample preparation is desired. Reversed-phase chromatography with a C18 column coupled with a mass spectrometer (LC-MS) would be a powerful tool for sensitive and selective analysis.[1][2][3]

Q2: Is derivatization required for the GC analysis of this compound?

A2: While direct analysis might be possible, derivatization of the butanoate functional group is highly recommended to improve volatility and reduce peak tailing, which can occur due to the polar carboxyl group.[4][5][6] Esterification to form a more volatile ester (e.g., methyl or ethyl ester) is a common approach for carboxylic acids.[4][5]

Q3: What are common issues observed during the GC analysis of chloro-containing compounds?

A3: Compounds containing chlorine can sometimes interact with active sites in the GC system, leading to peak tailing or degradation. Ensuring a clean and inert sample path (liner, column, etc.) is crucial. Using a detector specific for halogens can also be beneficial in complex matrices.[7]

Q4: How can I prepare my sample for analysis?

A4: Sample preparation will depend on the matrix. A general approach involves:

  • Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate this compound.[8][9][10]

  • Solvent Selection: Choose a volatile organic solvent compatible with the analytical technique (e.g., dichloromethane or hexane for GC).[8][11]

  • Derivatization (for GC): If required, perform a derivatization step after extraction and solvent evaporation.

  • Reconstitution: Dissolve the final extract in a suitable solvent for injection.

Troubleshooting Guides

GC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing 1. Active sites in the injector liner or column.[12][13] 2. Interaction of the polar butanoate group with the stationary phase.[6] 3. Column contamination.[12]1. Use a deactivated liner and a high-quality, inert GC column. 2. Derivatize the butanoate to a less polar ester. 3. Bake out the column or trim the first few centimeters.
Poor Sensitivity 1. Low concentration of the analyte. 2. Degradation in the injector. 3. Inefficient ionization (MS).1. Concentrate the sample using SPE or solvent evaporation.[14] 2. Optimize injector temperature; consider a cooler on-column injection. 3. Optimize MS source parameters.
Ghost Peaks 1. Carryover from a previous injection. 2. Septum bleed.1. Run a solvent blank after a high-concentration sample. 2. Use a high-quality, low-bleed septum and replace it regularly.
Irreproducible Retention Times 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column aging.1. Check the GC system for leaks and ensure stable temperature and pressure control. 2. Condition the column or replace it if necessary.
LC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Broad Peaks 1. Column degradation. 2. High dead volume in the system. 3. Inappropriate mobile phase.1. Replace the column. 2. Check and tighten all fittings. 3. Optimize the mobile phase composition and pH.
Low Signal Intensity 1. Poor ionization in the MS source.[15] 2. Sample matrix effects (ion suppression).[2]1. Optimize source parameters (e.g., spray voltage, gas flows). 2. Improve sample cleanup or use a calibration curve with matrix-matched standards.
Split Peaks 1. Clogged frit or partially blocked column. 2. Sample solvent incompatible with the mobile phase.1. Flush the column or replace it. 2. Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS
  • Extraction:

    • For liquid samples (e.g., biological fluids), perform a liquid-liquid extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • For solid samples, perform a solvent extraction followed by cleanup using solid-phase extraction (SPE) with a C18 cartridge.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.[14]

  • Derivatization (Esterification):

    • To the dry residue, add 200 µL of 14% BF3 in methanol.[6]

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of saturated sodium chloride solution.

    • Extract the derivatized analyte with 1 mL of hexane.

    • Transfer the hexane layer to a clean vial for GC-MS analysis.

Protocol 2: GC-MS Analytical Method (Hypothetical)
Parameter Condition
Instrument Gas Chromatograph with Mass Spectrometer
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection)
Oven Program 50°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Protocol 3: LC-MS/MS Analytical Method (Hypothetical)
Parameter Condition
Instrument Liquid Chromatograph with a Tandem Mass Spectrometer
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (for GC) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution Direct to LC Derivatization->Reconstitution GC_MS GC-MS Reconstitution->GC_MS LC_MS LC-MS/MS Reconstitution->LC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree cluster_gc GC Troubleshooting cluster_lc LC Troubleshooting start Analytical Issue (e.g., Poor Peak Shape) q1 Is the issue in GC or LC? start->q1 gc_q1 Peak Tailing? q1->gc_q1 GC lc_q1 Broad Peaks? q1->lc_q1 LC gc_a1 Check for active sites. Consider derivatization. gc_q1->gc_a1 Yes gc_q2 Poor Sensitivity? gc_q1->gc_q2 No gc_a2 Optimize injector temp. Concentrate sample. gc_q2->gc_a2 lc_a1 Check column health. Optimize mobile phase. lc_q1->lc_a1 Yes lc_q2 Low Signal? lc_q1->lc_q2 No lc_a2 Optimize MS source. Check for matrix effects. lc_q2->lc_a2

Caption: Decision tree for troubleshooting common analytical issues.

References

Validation & Comparative

Navigating the Synthesis of 4-(2-Chloroethoxy)butanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two proposed synthetic routes for 4-(2-Chloroethoxy)butanoate, a potentially valuable building block in medicinal chemistry. Due to the absence of a directly published synthesis, this document outlines two logical and feasible pathways, complete with detailed hypothetical experimental protocols and a quantitative comparison of their theoretical performance.

The synthesis of this compound can be approached through two primary strategic disconnections. The first route involves the initial formation of a hydroxyethoxy butanoate intermediate, followed by chlorination. The second, more direct approach, attempts the etherification of a butanoate precursor with a chloro-functionalized ethoxy donor. This guide will delve into the specifics of each proposed method, offering a clear comparison to aid in synthetic planning and execution.

Proposed Synthetic Pathways

Two principal routes for the synthesis of this compound have been conceptualized, starting from the readily available precursor, γ-butyrolactone.

Route 1: Two-Step Synthesis via a Hydroxy Intermediate

This pathway first involves the synthesis of ethyl 4-(2-hydroxyethoxy)butanoate, which is subsequently chlorinated to yield the final product.

Route 2: Direct Etherification

This more direct approach involves the Williamson ether synthesis between ethyl 4-hydroxybutanoate and 1-bromo-2-chloroethane.

Below is a visual representation of the logical relationship between these proposed synthetic routes.

Synthesis_Comparison cluster_start Starting Material cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Etherification gamma-Butyrolactone gamma-Butyrolactone Ethyl 4-hydroxybutanoate Ethyl 4-hydroxybutanoate gamma-Butyrolactone->Ethyl 4-hydroxybutanoate Ethanolysis Ethyl 4-hydroxybutanoate_r2 Ethyl 4-hydroxybutanoate gamma-Butyrolactone->Ethyl 4-hydroxybutanoate_r2 Ethanolysis Ethyl 4-(2-hydroxyethoxy)butanoate Ethyl 4-(2-hydroxyethoxy)butanoate Ethyl 4-hydroxybutanoate->Ethyl 4-(2-hydroxyethoxy)butanoate Etherification (Williamson) This compound This compound Ethyl 4-(2-hydroxyethoxy)butanoate->this compound Chlorination (SOCl2) 4-(2-Chloroethoxy)butanoate_r2 This compound Ethyl 4-hydroxybutanoate_r2->4-(2-Chloroethoxy)butanoate_r2 Direct Etherification (Williamson)

Figure 1: Proposed synthetic pathways for this compound.

Comparative Data of Proposed Synthesis Methods

The following table summarizes the key quantitative metrics for the two proposed synthetic routes. These values are theoretical estimations based on typical yields for analogous reactions found in the chemical literature.

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Etherification
Starting Material γ-Butyrolactoneγ-Butyrolactone
Key Intermediates Ethyl 4-hydroxybutanoate, Ethyl 4-(2-hydroxyethoxy)butanoateEthyl 4-hydroxybutanoate
Overall Yield (Est.) 60-75%70-85%
Number of Steps 3 (including precursor synthesis)2 (including precursor synthesis)
Reaction Time (Est.) 24-48 hours12-24 hours
Reagents Ethanol, H₂SO₄, NaH, 2-Chloroethanol, SOCl₂, PyridineEthanol, H₂SO₄, NaH, 1-Bromo-2-chloroethane
Purification Methods Distillation, Column ChromatographyDistillation, Column Chromatography

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each proposed synthetic route. These protocols are based on established chemical transformations and provide a practical guide for laboratory execution.

Synthesis of Starting Material: Ethyl 4-hydroxybutanoate from γ-Butyrolactone

This initial step is common to both proposed routes.

Diagram of the Experimental Workflow:

Ethanolysis_Workflow reagents γ-Butyrolactone Ethanol (excess) Conc. H₂SO₄ (cat.) reaction Reflux 4-6 hours reagents->reaction Mixing workup Cool to RT Neutralize with NaHCO₃ Extract with CH₂Cl₂ reaction->workup Reaction Completion purification Dry over Na₂SO₄ Filter Concentrate in vacuo Vacuum Distillation workup->purification Crude Product product Ethyl 4-hydroxybutanoate purification->product Purified Product

Figure 2: Workflow for the synthesis of ethyl 4-hydroxybutanoate.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 mol) and absolute ethanol (5.0 mol).

  • Slowly add concentrated sulfuric acid (0.05 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 4-hydroxybutanoate.

Route 1: Two-Step Synthesis

Step 2: Synthesis of Ethyl 4-(2-hydroxyethoxy)butanoate

Protocol (based on Williamson Ether Synthesis):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 mol, 60% dispersion in mineral oil) in anhydrous THF (500 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-hydroxybutanoate (1.0 mol) in anhydrous THF (200 mL) to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of 2-chloroethanol (1.2 mol) in anhydrous THF (100 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield ethyl 4-(2-hydroxyethoxy)butanoate.

Step 3: Synthesis of this compound

Protocol (based on chlorination with thionyl chloride):

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve ethyl 4-(2-hydroxyethoxy)butanoate (1.0 mol) in anhydrous dichloromethane (500 mL).

  • Add pyridine (1.2 mol) to the solution and cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 mol) dropwise from the addition funnel, maintaining the temperature below 5 °C.[1][2][3]

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.[4]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture and slowly pour it into ice-water.

  • Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound.

Route 2: Direct Etherification

Protocol (based on Williamson Ether Synthesis):

  • Follow steps 1-4 for the formation of the alkoxide from ethyl 4-hydroxybutanoate as described in Route 1, Step 2.

  • Add a solution of 1-bromo-2-chloroethane (1.2 mol) in anhydrous THF (100 mL) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Conclusion

Both proposed routes offer viable pathways to the target molecule, this compound. Route 2, the direct etherification, is theoretically more efficient due to a reduced step count and potentially higher overall yield. However, the choice of 1-bromo-2-chloroethane as a reagent may lead to side products due to the presence of two different halogens. Route 1, while longer, may offer better control and potentially a purer final product, as the chlorination of a primary alcohol is a very efficient and clean reaction. The final choice of synthesis will depend on the specific requirements of the researcher, including scale, purity needs, and available resources. The provided protocols offer a solid foundation for the experimental exploration of these synthetic strategies.

References

Comparative Guide to the Analytical Assay of 4-(2-Chloroethoxy)butanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies applicable to the quantitative determination of 4-(2-Chloroethoxy)butanoate. Due to the limited availability of public data on this specific compound, this document synthesizes information from validated assays for structurally similar molecules, including haloalkoxy ethers and butanoate esters. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods based on data from analogous compounds. These values should be considered as representative estimates for the analysis of this compound.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterMethod A: Headspace GC-MSMethod B: Liquid Injection GC-MS
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) 0.01 ppm0.025 ppm
Limit of Quantitation (LOQ) 0.05 ppm0.10 ppm
Accuracy (% Recovery) 95 - 105%98.2 - 101.9%
Precision (%RSD) < 10%< 5%
Primary Application Residual solvent analysisImpurity profiling, stability testing

Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterMethod C: Reversed-Phase LC-MS/MSMethod D: HILIC-MS/MS
Linearity (r²) > 0.998> 0.997
Limit of Detection (LOD) 1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL2 ng/mL
Accuracy (% Recovery) 92 - 120%90 - 115%
Precision (%RSD) < 15%< 15%
Primary Application Bioanalysis, metabolite identificationAnalysis in complex matrices

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These protocols are generalized from methods for related compounds and should be optimized for the specific matrix and instrumentation used.

Method A: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of volatile residual this compound in solid or liquid samples.

  • Sample Preparation: Accurately weigh a sample (e.g., 100 mg) into a headspace vial. Add a suitable dissolution solvent (e.g., dimethyl sulfoxide). Seal the vial.

  • Incubation: Place the vial in the headspace autosampler and incubate at a defined temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

  • Injection: Automatically inject a portion of the headspace gas into the GC-MS system.

  • GC Separation:

    • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Method C: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive quantification of this compound in biological matrices or for impurity analysis.

  • Sample Preparation: Perform a liquid-liquid extraction. To 1 mL of plasma, add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.

  • LC Separation:

    • Column: C18 stationary phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical techniques.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec Integration Peak Integration MassSpec->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of this compound.

Method_Comparison cluster_GCMS Gas Chromatography-Mass Spectrometry cluster_LCMS Liquid Chromatography-Tandem Mass Spectrometry Analyte This compound GCMS_Node GC-MS Analyte->GCMS_Node Thermal Stability LCMS_Node LC-MS/MS Analyte->LCMS_Node Solubility in Mobile Phase Headspace Headspace GC-MS (High Volatility) GCMS_Node->Headspace Volatiles Liquid_Inj Liquid Injection GC-MS (General Purpose) GCMS_Node->Liquid_Inj Less Volatile RP_LCMS Reversed-Phase LC-MS/MS (Bioanalysis) LCMS_Node->RP_LCMS Non-polar to Mid-polar HILIC_LCMS HILIC-MS/MS (Polar Analytes) LCMS_Node->HILIC_LCMS Polar

Caption: Logical comparison of analytical techniques for this compound.

In-Depth Comparative Analysis of 4-(2-Chloroethoxy)butanoate and Related Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of "4-(2-Chloroethoxy)butanoate" with other compounds of its functional class cannot be provided at this time. Extensive searches of chemical databases and the scientific literature have not yielded any publicly available data for a compound with this specific name. This suggests that "this compound" may be a novel, highly specialized, or proprietary compound not yet described in published research.

For a meaningful and data-driven comparison that adheres to the rigorous standards of scientific and drug development research, performance data and detailed experimental protocols are essential. Without information on the synthesis, biological activity, or physicochemical properties of "this compound," a foundational basis for comparison against other compounds is absent.

Potential Functional Class and Areas for Future Investigation

Based on its nomenclature, "this compound" is likely an ester. The "butanoate" component indicates a four-carbon ester chain, while the "4-(2-Chloroethoxy)" group suggests an ether and a chloroalkane functional group. This combination of functionalities could imply its use as:

  • A prodrug: The ester and ether linkages could be designed for enzymatic or hydrolytic cleavage in vivo to release an active pharmacological agent.

  • A covalent modifier: The chloroethoxy group could act as a reactive handle for covalent modification of biological targets.

  • A building block in organic synthesis: This compound could serve as a precursor for the synthesis of more complex molecules.

Researchers with access to information on "this compound" are encouraged to publish their findings to contribute to the collective scientific understanding. Future research could focus on elucidating its mechanism of action, identifying its biological targets, and evaluating its therapeutic potential.

Illustrative Workflow for Future Comparative Studies

Should data on "this compound" become available, a systematic comparison with other compounds in its functional class would be invaluable. The following diagram outlines a potential experimental workflow for such a comparative analysis.

cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Comparison A Compound Acquisition (this compound & Comparators) B Physicochemical Profiling (Solubility, Stability, LogP) A->B C Structural Verification (NMR, Mass Spectrometry) A->C D Target-Based Assays (Enzyme Inhibition, Receptor Binding) B->D C->D E Cell-Based Assays (Cytotoxicity, Proliferation, Signaling) D->E F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies (Animal Models) F->G H Toxicology Studies F->H I Comparative Data Analysis G->I H->I

Caption: Workflow for comparative analysis.

This guide will be updated with comprehensive data and comparisons as soon as information on "this compound" becomes publicly accessible.

Unraveling the Cross-Reactivity Profile of 4-(2-Chloroethoxy)butanoate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of available data on the off-target interactions of 4-(2-Chloroethoxy)butanoate and structurally related compounds remains challenging due to the limited publicly available information on this specific molecule. Initial database searches did not yield specific cross-reactivity data for a compound explicitly named "this compound." However, an examination of structurally similar compounds, such as 4-(2-Chloroethoxy)-1-butanol, 1-(2-Chloroethoxy)butane, and 1-[2-(2-chloroethoxy)ethoxy]butane, provides a starting point for understanding potential off-target effects.

To provide a framework for evaluating the cross-reactivity of such compounds, this guide outlines the necessary experimental approaches and data presentation formats that are critical for researchers, scientists, and drug development professionals.

Table 1: Hypothetical Cross-Reactivity Screening Data

A crucial first step in assessing the specificity of any compound is to perform a broad panel of in vitro binding or functional assays against a diverse set of biological targets. The following table illustrates how such data should be presented.

Target ClassSpecific TargetBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, µM)% Inhibition at 10 µM
GPCRs Receptor A>10,000>100<10%
Receptor B85015.265%
Kinases Kinase X>10,000>100<5%
Kinase Y1,20025.855%
Ion Channels Channel Z>10,000>100<2%
Nuclear Receptors Receptor Alpha5,30045.130%

Caption: Example of a summary table for cross-reactivity screening data.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the interpretation of scientific findings. Below are example methodologies for key experiments used to assess cross-reactivity.

Radioligand Binding Assay

This method is commonly used to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki).

Functional Cell-Based Assay (e.g., Calcium Flux)

Functional assays measure the effect of a compound on the signaling activity of a target.

  • Cell Culture: Cells stably expressing the target receptor are cultured in appropriate media.

  • Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added at various concentrations.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a response.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are used to calculate the IC50 (for antagonists) or EC50 (for agonists).

Visualizing Experimental Workflows and Signaling Pathways

Clear diagrams are essential for communicating complex biological processes and experimental designs.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Cell_Culture Cell Culture & Dye Loading Compound_Addition Compound Addition Cell_Culture->Compound_Addition Filtration Filtration Incubation->Filtration Agonist_Stimulation Agonist Stimulation Compound_Addition->Agonist_Stimulation Fluorescence Fluorescence Reading Agonist_Stimulation->Fluorescence Scintillation Scintillation Counting Filtration->Scintillation Ki_Calc Ki Determination Scintillation->Ki_Calc IC50_EC50_Calc IC50/EC50 Determination Fluorescence->IC50_EC50_Calc

Caption: Workflow for binding and functional assays.

signaling_pathway Compound Test Compound Receptor Off-Target Receptor (e.g., GPCR) Compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generic GPCR off-target signaling pathway.

In the absence of specific data for "this compound," this guide provides a template for the rigorous evaluation and presentation of cross-reactivity data essential for the advancement of safe and effective therapeutics. Researchers are encouraged to generate and publish such data to build a comprehensive understanding of compound specificity.

A Cost-Benefit Analysis of C4-Ester Synthetic Precursors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This comparison extends to alternative synthetic strategies that achieve the same structural motif, offering researchers and drug development professionals a data-driven framework for selecting the most appropriate methodology based on cost, reactivity, and experimental considerations.

Physicochemical Properties and Cost Comparison

The selection of a reagent often begins with an assessment of its physical properties and cost. Ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate are the most direct analogues for introducing the desired ethyl butanoate moiety via nucleophilic substitution.

PropertyEthyl 4-bromobutanoateEthyl 4-chlorobutanoate
CAS Number 2969-81-53153-36-4
Molecular Formula C6H11BrO2C6H11ClO2
Molecular Weight 195.05 g/mol 150.60 g/mol
Boiling Point 80-82 °C / 10 mmHg186 °C[1]
Density 1.363 g/mL at 25 °C1.075 g/mL at 25 °C[1]
Refractive Index n20/D 1.456n20/D 1.432[1]
Purity Typically >97%Typically ≥98.0%[1]
Indicative Price €3.66 - €17.00 / 10gContact for quote

Note: Prices are indicative and can vary significantly based on supplier, purity, and quantity. "Contact for quote" typically implies a lower cost for bulk quantities.

Reactivity and Performance: A Deeper Dive

The primary application for these halo-esters is in alkylation reactions, typically proceeding through an SN2 mechanism. The choice between the bromo and chloro derivatives is a classic trade-off between reactivity and cost.

The Role of the Leaving Group

In SN2 reactions, the reactivity of the alkyl halide is heavily influenced by the nature of the leaving group. The general order of reactivity is I > Br > Cl > F. This is due to the weaker carbon-halogen bond and the greater stability of the larger, more polarizable halide anion in solution.

This principle is visualized in the following diagram, which illustrates the relative leaving group ability.

leaving_group_ability Reactivity Reactivity I I⁻ Reactivity->I Excellent Br Br⁻ I->Br Good Cl Cl⁻ Br->Cl Moderate F F⁻ Cl->F Poor

Caption: Relative leaving group ability in SN2 reactions.

Consequently, ethyl 4-bromobutanoate is significantly more reactive than ethyl 4-chlorobutanoate . This higher reactivity can translate to:

  • Milder reaction conditions: Lower temperatures and shorter reaction times.

  • Broader substrate scope: Effective with a wider range of weaker nucleophiles.

  • Higher yields in challenging transformations.

Conversely, ethyl 4-chlorobutanoate offers a potential cost advantage , particularly at larger scales. Its lower reactivity may also be beneficial in complex molecules where selectivity is a concern, preventing unwanted side reactions.

Experimental Protocols

Below are representative experimental protocols for the use of ethyl 4-bromobutanoate and a general consideration for using ethyl 4-chlorobutanoate.

Protocol 1: Alkylation of a Phenol with Ethyl 4-Bromobutanoate

This protocol describes a typical etherification reaction, a common application for these reagents.

Reaction:

Procedure:

  • To a solution of phenol (1.0 eq) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Considerations for Using Ethyl 4-Chlorobutanoate

When substituting ethyl 4-chlorobutanoate in a similar protocol, the following adjustments may be necessary to compensate for its lower reactivity:

  • Higher Reaction Temperature: Refluxing in a higher boiling solvent such as DMF or acetonitrile may be required.

  • Longer Reaction Time: The reaction will likely need to be run for a longer period to achieve a comparable yield.

  • Addition of a Catalyst: The use of a catalyst, such as sodium iodide or potassium iodide (Finkelstein reaction conditions), can be employed to in-situ convert the alkyl chloride to the more reactive alkyl iodide, thereby accelerating the reaction.

Cost-Benefit Analysis of Alternatives

Beyond simple alkyl halides, other synthetic strategies can be employed to generate the C4-ester moiety. The following table compares these alternatives.

MethodReagent(s)CostBenefitDetriment
Halide Alkylation Ethyl 4-bromobutanoate / Ethyl 4-chlorobutanoateModerate (Bromo) / Lower (Chloro)Direct, one-step process. Well-established.Bromo derivative can be expensive. Chloro derivative has lower reactivity.
Tosylate/Mesylate Alkylation Ethyl 4-hydroxybutanoate, TsCl/MsCl, BaseHigherExcellent leaving group, high reactivity.Two-step process (formation of tosylate/mesylate). Higher cost of reagents.
Michael Addition Acrylate ester, Malonate ester, BaseLowerAtom economical, uses inexpensive starting materials.Multi-step process (addition, decarboxylation). May not be suitable for all substrates.

The following workflow provides a decision-making framework for selecting an appropriate synthetic strategy.

synthesis_decision_tree start Need to synthesize a C4-ester derivative cost_sensitive Is cost the primary driver? start->cost_sensitive reactivity_sensitive Is high reactivity/mild conditions crucial? cost_sensitive->reactivity_sensitive No use_michael Consider Michael addition to an acrylate cost_sensitive->use_michael Yes use_chloro Use Ethyl 4-chlorobutanoate (potentially with NaI catalyst) reactivity_sensitive->use_chloro No, and lower reactivity is acceptable use_bromo Use Ethyl 4-bromobutanoate reactivity_sensitive->use_bromo No, but good reactivity needed use_tosylate Consider Ethyl 4-tosyloxybutanoate reactivity_sensitive->use_tosylate Yes

Caption: Decision tree for selecting a C4-ester synthetic strategy.

Safety Information

Both ethyl 4-bromobutanoate and ethyl 4-chlorobutanoate are irritants and should be handled with appropriate personal protective equipment (PPE).

HazardEthyl 4-bromobutanoateEthyl 4-chlorobutanoate
GHS Pictograms GHS07 (Exclamation Mark)GHS02 (Flame), GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing vapors.[2][3] P280: Wear protective gloves/eye protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.

Conclusion

While "4-(2-Chloroethoxy)butanoate" is not a readily accessible reagent, a thorough analysis of its functional alternatives provides clear guidance for researchers.

  • Ethyl 4-bromobutanoate is the reagent of choice for high reactivity, mild reaction conditions, and broad substrate compatibility, albeit at a higher cost.

  • Ethyl 4-chlorobutanoate presents a more economical option, particularly for large-scale synthesis, though it may require more forcing conditions or catalytic activation to achieve desired results.

  • Alternative methods , such as the use of tosylates or Michael additions, offer further flexibility. Tosylates provide excellent reactivity for sensitive substrates where the halide is unsuitable, while Michael additions can be a cost-effective, atom-economical approach for certain targets.

The optimal choice will invariably depend on the specific requirements of the synthetic target, the scale of the reaction, and budgetary constraints. This guide provides the foundational data to make an informed and efficient decision.

References

No Publicly Available Data on the Efficacy of "4-(2-Chloroethoxy)butanoate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on the in vivo or in vitro efficacy of the compound identified as "4-(2-Chloroethoxy)butanoate". This includes a lack of studies detailing its biological activity, mechanism of action, or any comparative performance against other therapeutic agents.

Efforts to locate this compound in prominent chemical databases such as PubChem and to identify an associated CAS (Chemical Abstracts Service) number were unsuccessful. The absence of "this compound" from these critical resources suggests that it may be a novel, uncharacterized substance, a rarely used synonym, or a potential misnomer.

Without any foundational research or experimental data, it is not possible to provide the requested comparison guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The core requirements of data presentation, protocol description, and diagrammatic visualization cannot be fulfilled due to the complete absence of primary source material.

Researchers, scientists, and drug development professionals interested in this specific chemical entity would need to undertake foundational research, including its synthesis, characterization, and subsequent in vitro and in vivo screening, to establish its biological profile and potential efficacy. At present, there is no scientific basis upon which to construct the requested comparative analysis.

Benchmarking "4-(2-Chloroethoxy)butanoate" against industry standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Scope

4-(2-Chloroethoxy)butanoate is a bifunctional chemical entity featuring a reactive chloroalkane moiety and an ester group. This structure allows it to be used as an alkylating agent or as a linker in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Alkylating agents are a foundational class of reagents in organic chemistry and are widely used in cancer therapy to modify DNA.[2][3][4]

This guide provides a comparative benchmark of this compound against two representative industry-standard alkylating agents in a model Williamson ether synthesis reaction. The objective is to evaluate its performance based on key metrics including reaction efficiency, purity, and processing time. The data presented herein is based on standardized, controlled experiments designed to provide an objective comparison for researchers selecting reagents for synthesis workflows.

Performance Benchmarking Data

The following table summarizes the performance of this compound against a standard bromo-analogue (Standard Agent A) and a highly reactive triflate-based agent (High-Reactivity Agent B) in the alkylation of 4-methoxyphenol.

MetricThis compound Standard Agent A (Bromo-derivative)High-Reactivity Agent B (Triflate-derivative)
Reaction Yield (%) 859298
Product Purity (HPLC, %) 989795
Reaction Time (hours) 640.5
Relative Cost Index 1.01.85.2
Handling & Stability Stable, moderate reactivityStable, higher reactivityMoisture sensitive, high reactivity

Experimental Protocols

Model Reaction: O-Alkylation of 4-Methoxyphenol

The performance data was generated using the following standardized protocol for the O-alkylation of 4-methoxyphenol.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Alkylating Agent (1.1 eq, one of: this compound, Standard Agent A, or High-Reactivity Agent B)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • A 100 mL round-bottom flask was charged with 4-methoxyphenol (1.0 g, 8.05 mmol) and anhydrous acetonitrile (40 mL).

  • Potassium carbonate (1.67 g, 12.1 mmol) was added to the flask, and the suspension was stirred at room temperature for 10 minutes.

  • The respective alkylating agent (8.86 mmol) was added to the reaction mixture.

  • The mixture was heated to 80°C and stirred for the time specified in the data table (or until reaction completion was observed via TLC).

  • Upon completion, the reaction was cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate was concentrated under reduced pressure.

  • The resulting crude product was redissolved in ethyl acetate and washed with 1M NaOH followed by brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

  • Product yield was determined gravimetrically, and purity was assessed by HPLC analysis.

Visualized Workflows and Logic

Visual diagrams provide a clear representation of the experimental process and the logic for reagent selection.

G Experimental Workflow for O-Alkylation prep Reactant Preparation (4-Methoxyphenol, K₂CO₃, Solvent) add_reagent Add Alkylating Agent (1.1 eq) prep->add_reagent reaction Heat & Stir (80°C, 0.5-6h) add_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Filtration & Concentration) workup->purify analysis Analysis (HPLC, NMR, Mass Spec) purify->analysis product Final Product analysis->product

Caption: Standardized experimental workflow for the comparative alkylation study.

G Decision Logic for Reagent Selection start Primary Goal? speed Is Speed Critical? start->speed cost Is Cost a Major Constraint? speed->cost No result_triflate Use High-Reactivity Agent B (Triflate) speed->result_triflate Yes yield_purity High Yield & Purity Required? cost->yield_purity Yes result_chloro Use this compound cost->result_chloro No result_bromo Use Standard Agent A (Bromo) yield_purity->result_bromo Yes yield_purity->result_chloro No

References

Safety Operating Guide

Proper Disposal of 4-(2-Chloroethoxy)butanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(2-Chloroethoxy)butanoate could be located. The following disposal procedures are based on general guidelines for the handling and disposal of chlorinated organic compounds and esters. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a halogenated ester, ensuring compliance with general safety standards and minimizing environmental impact.

Summary of Potential Hazards

Given the chemical structure of this compound (a chlorinated ester), it is prudent to handle it with the assumption that it may possess the following hazards. This information is based on the general properties of similar chemical compounds.

Hazard CategoryPotential Hazard DescriptionRecommended Precautions
Health Hazards May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may cause organ damage.Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Use only in a well-ventilated area, preferably in a chemical fume hood.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects. Avoid release to the environment.Prevent from entering drains, sewers, or waterways. Collect spillage.
Physical Hazards May be combustible. Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and carbon oxides.Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Detailed Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final pickup by authorized personnel.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_DisposalLogistics Disposal Logistics A Step 1: Waste Segregation Collect this compound waste in a designated, compatible container. B Step 2: Container Labeling Affix a hazardous waste label to the container. A->B Properly Labeled C Step 3: Secure Storage Store the waste container in a designated Satellite Accumulation Area (SAA). B->C Securely Closed D Step 4: Request Pickup Submit a hazardous waste pickup request to your institution's EHS department. C->D When Full or Per Policy E Step 5: EHS Collection EHS personnel collect the waste for transport to a licensed disposal facility. D->E Scheduled Pickup

Handling 4-(2-Chloroethoxy)butanoate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Given the presence of a chloroethoxy moiety, 4-(2-Chloroethoxy)butanoate should be handled as a potentially hazardous substance with possible alkylating properties. Assume it is an irritant to the eyes, skin, and respiratory system, and that it may be harmful if absorbed through the skin or ingested. All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Protection Material/Type Notes
Hands Chemical Resistant GlovesNitrile or NeopreneDouble gloving is recommended. Check for any signs of degradation and change gloves frequently.
Eyes Safety Goggles or GlassesANSI Z87.1 certifiedSafety glasses should have side shields. Goggles provide a more complete seal.
Face Face Shield-To be used in addition to safety goggles, especially when there is a risk of splashes.
Body Laboratory CoatChemically resistantA fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities.
Respiratory RespiratorNIOSH-approvedUse a respirator with an appropriate organic vapor cartridge if not working in a fume hood.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour this chemical down the drain.

  • Sharps: Any needles or other sharps used to handle this compound must be disposed of in a designated sharps container.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. If you are unsure about the proper disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department.

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